Parthenosin
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H26O13 |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
butyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H26O13/c1-2-3-6-35-24(34)23-19(32)18(31)20(33)25(38-23)37-22-17(30)16-14(29)8-11(26)9-15(16)36-21(22)10-4-5-12(27)13(28)7-10/h4-5,7-9,18-20,23,25-29,31-33H,2-3,6H2,1H3/t18-,19-,20+,23-,25+/m0/s1 |
InChI Key |
INCAPNMMVMDQPT-PNRYVWDLSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CCCCOC(=O)C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Biological Activities of Parthenosin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenosin, a sesquiterpene lactone primarily isolated from the medicinal plant Tanacetum parthenium (feverfew), has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the biological effects of this compound and its synthetic derivatives, with a focus on their anti-cancer, anti-inflammatory, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the core signaling pathways modulated by these compounds. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Data Presentation: Quantitative Efficacy of this compound and Its Derivatives
The cytotoxic and antimicrobial activities of this compound and its derivatives have been evaluated across various studies. The following tables summarize the key quantitative data, primarily half-maximal inhibitory concentrations (IC50) for anti-cancer activity and minimum inhibitory concentrations (MIC) for antimicrobial effects.
Table 1: Anti-cancer Activity (IC50 Values) of this compound and Its Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Parthenolide | SiHa | Human Cervical Cancer | 8.42 ± 0.76 | |
| Parthenolide | MCF-7 | Human Breast Cancer | 9.54 ± 0.82 | |
| Parthenolide | A549 | Human Lung Carcinoma | 4.3 | |
| Parthenolide | TE671 | Human Medulloblastoma | 6.5 | |
| Parthenolide | HT-29 | Human Colon Adenocarcinoma | 7.0 | |
| Parthenolide | HUVEC | Human Umbilical Vein Endothelial Cells | 2.8 | |
| Parthenolide Derivative 1 | NCI-H820 | Human Lung Cancer | 2.66 | |
| Parthenolide Derivative 1 | Huh-7 | Human Liver Cancer | 2.36 | |
| Parthenolide Derivative 1 | PANC-1 | Human Pancreatic Cancer | 2.16 | |
| Parthenolide Derivative 29e | HT29 | Human Colorectal Cancer | 0.66 | |
| Parthenolide Derivative 29e | SW480 | Human Colorectal Cancer | 0.22 | |
| Parthenin Analog P19 | HL-60 | Human Promyelocytic Leukemia | 3.5 | |
| Parthenin Analog ZA-5 | A549 | Human Lung Carcinoma | 1.03 | |
| Parthenin Analog ZB-1 | MDA-MB-231 | Human Breast Cancer | ~Adriamycin | |
| Dimethylaminoparthenolide (DMAPT) | AML Cells | Acute Myeloid Leukemia | LD50: 1.7 | |
| DMAPT-D6 | U87 | Human Glioblastoma | 15.5 | |
| DMAPT-D6 | LN229 | Human Glioblastoma | 11.15 |
Table 2: Antimicrobial Activity (MIC Values) of Parthenolide and Its Derivatives
| Compound | Microorganism | Type | MIC (mg/mL) | Reference |
| Parthenium hysterophorus (ethyl acetate extract) | Bacillus subtilis | Bacterium | 3.12 | |
| Parthenium hysterophorus (ethyl acetate extract) | Staphylococcus aureus | Bacterium | 6.25 | |
| Parthenium hysterophorus (ethyl acetate extract) | Pseudomonas aeruginosa | Bacterium | 6.25 | |
| Parthenium hysterophorus (ethyl acetate extract) | Saccharomyces cerevisiae | Yeast | - | |
| Parthenium hysterophorus (ethyl acetate extract) | Candida albicans | Yeast | - | |
| Parthenolide | Pseudomonas aeruginosa PAO1 | Bacterium | 1 mM (sub-MIC for anti-biofilm) |
Core Signaling Pathways Modulated by this compound and Derivatives
This compound and its derivatives exert their biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action.
Anti-Cancer and Anti-Inflammatory Mechanisms
A primary mechanism of action for this compound is the inhibition of the pro-inflammatory and pro-survival NF-κB signaling pathway. It also targets the STAT3 and p53 pathways, leading to the induction of apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of this compound and its derivatives.
Cell Viability and Cytotoxicity Assays
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a colorimetric or fluorometric reaction.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for a colorimetric assay).
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.
-
Apoptosis Detection
This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.
-
Protocol (for fluorescence microscopy):
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound or its derivatives.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
TUNEL Reaction: Wash the cells with PBS and incubate with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) in a humidified chamber at 37°C for 1 hour, protected from light.
-
Nuclear Staining: Wash the cells and counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways, such as the phosphorylation status of STAT3.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol for Phospho-STAT3:
-
Cell Lysis: Treat cells with this compound or its derivatives. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-STAT3 antibody and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound and its derivatives represent a promising class of bioactive compounds with significant therapeutic potential. Their multifaceted mechanisms of action, particularly their ability to modulate key signaling pathways involved in cancer and inflammation, make them attractive candidates for further drug development. The data and protocols presented in this technical guide are intended to facilitate ongoing research and development efforts in this exciting field. Further investigations, including in vivo studies and the development of more potent and specific derivatives, are warranted to fully realize the clinical potential of these natural product-inspired molecules.
Parthenosin Signaling Pathways in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parthenosin, a sesquiterpene lactone primarily isolated from the medicinal plant Feverfew (Tanacetum parthenium), has garnered significant attention for its potent anti-inflammatory and anticancer properties. A substantial body of evidence indicates that this compound exerts its cytotoxic effects on cancer cells primarily through the induction of apoptosis. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound to trigger programmed cell death. It summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the signaling cascades to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to this compound-Induced Apoptosis
Apoptosis is a crucial physiological process of programmed cell death essential for normal development and tissue homeostasis.[1][2] Its dysregulation is a hallmark of many diseases, including cancer.[3][4] Apoptosis is broadly mediated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of a cascade of cysteine proteases known as caspases.[1][5][6] this compound has been shown to induce apoptosis in a variety of cancer cell lines by modulating key signaling molecules in both the intrinsic and extrinsic pathways.[7][8][9] Its pro-apoptotic activity is often linked to the generation of reactive oxygen species (ROS) and the inhibition of pro-survival transcription factors.[7][10]
Quantitative Data on this compound's Apoptotic Effects
The pro-apoptotic efficacy of this compound has been quantified across numerous cancer cell lines. The following tables summarize key data points, including IC50 values and the modulation of key apoptotic proteins.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Time Point (h) | Assay | Reference |
| SiHa | Human Cervical Cancer | 8.42 ± 0.76 | 48 | MTT | [11][12] |
| MCF-7 | Human Breast Cancer | 9.54 ± 0.82 | 48 | MTT | [11][12] |
| GBC-SD | Gallbladder Cancer | 15.6 | 24 | CCK8 | [13] |
| GBC-SD | Gallbladder Cancer | 17.55 | 48 | CCK8 | [13] |
| NOZ | Gallbladder Cancer | ~31.54 | 24 | CCK8 | [13] |
| NOZ | Gallbladder Cancer | 28.75 | 48 | CCK8 | [13] |
| Lymphoid Neoplastic Cell Lines | Various | 1 - 10 | 24, 48, 72 | Resazurin | [10] |
Table 2: Modulation of Apoptosis-Related Proteins by this compound
| Cell Line | Protein | Effect | Fold Change / Observation | Reference |
| SiHa | p53 | Upregulation | 9.67-fold | [11] |
| MCF-7 | p53 | Upregulation | 3.15-fold | [11] |
| SiHa | Bax | Upregulation | Bax/Bcl-2 ratio: 3.4 | [11] |
| MCF-7 | Bax | Upregulation | Bax/Bcl-2 ratio: 2.3 | [11] |
| SiHa & MCF-7 | Bcl-2 | Downregulation | - | [11] |
| SiHa & MCF-7 | Caspase-3, -6, -9 | Upregulation | - | [11] |
| BxPC-3 | Bcl-2 | Downregulation | - | [14] |
| BxPC-3 | Pro-caspase-3 | Downregulation | - | [14] |
| BxPC-3 | Bax | Upregulation | - | [14] |
| BxPC-3 | Caspase-9 | Upregulation | - | [14] |
| GBC-SD & NOZ | BAX | Upregulation | - | [13] |
| GBC-SD & NOZ | Cleaved PARP-1 | Upregulation | - | [13] |
| GBC-SD & NOZ | Cleaved Caspase-3 | Upregulation | - | [13] |
| GBC-SD & NOZ | Cleaved Caspase-9 | Upregulation | - | [13] |
| GBC-SD & NOZ | p53 | Upregulation | - | [13] |
| GBC-SD & NOZ | BCL-2 | Downregulation | - | [13] |
| COLO205 | Bak | Upregulation | - | [8] |
Core Signaling Pathways Modulated by this compound
This compound's induction of apoptosis is a multi-faceted process involving the perturbation of several critical signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that promotes cell survival, proliferation, and inflammation by upregulating anti-apoptotic genes such as BCL-2 and BCL-xL.[15][16] Constitutive activation of the NF-κB pathway is a common feature in many cancers.[10][16] this compound is a well-established inhibitor of NF-κB signaling.[15][17][18] It is thought to directly interact with the p65 subunit of NF-κB and inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[15][17] This sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of its target anti-apoptotic genes.[15][16] The inhibition of NF-κB by this compound leads to the downregulation of Bcl-2 and Bcl-xL, sensitizing cancer cells to apoptosis.[15][17]
Modulation of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is aberrantly activated in many cancers and plays a crucial role in promoting cell proliferation and survival.[19][20] The activation of STAT3 is often mediated by Janus kinases (JAKs).[19][21] this compound has been identified as a covalent pan-JAK inhibitor, directly targeting and inactivating JAKs.[19][22] By inhibiting JAKs, this compound prevents the phosphorylation and subsequent activation of STAT3.[19] This, in turn, downregulates the expression of STAT3 target genes involved in cell survival, such as Bcl-2, Bcl-xL, and Survivin, thereby promoting apoptosis.[20][21]
Activation of the MAPK Signaling Pathway and ROS Generation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38 MAPK, are involved in the regulation of various cellular processes, including apoptosis. This compound has been shown to induce apoptosis in gallbladder cancer cells through the MAPK signaling pathway.[13] Specifically, it has been observed to decrease the phosphorylation of ERK and MEK.[13]
A crucial mechanism underlying this compound's pro-apoptotic activity is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[10][16][23] Increased intracellular ROS levels can lead to a decrease in the mitochondrial membrane potential, promoting the mitochondrial pathway of apoptosis.[10][16] The generation of ROS by this compound is often associated with the depletion of intracellular glutathione (GSH), a key antioxidant.[7][10] This increase in ROS can also activate stress-activated protein kinases like JNK, which can further promote apoptosis.
Induction of the Mitochondrial (Intrinsic) and Death Receptor (Extrinsic) Pathways
This compound can trigger apoptosis through both the intrinsic and extrinsic pathways.
Intrinsic Pathway: The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP).[24][25] this compound promotes the intrinsic pathway by:
-
Increasing ROS levels , which leads to a decrease in the mitochondrial membrane potential.[10]
-
Modulating the Bcl-2 family of proteins . It upregulates pro-apoptotic proteins like Bax and Bak and downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL.[8][11][14] This shift in the Bax/Bcl-2 ratio favors MOMP.[11]
-
The permeabilized mitochondria release cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[25][26]
Extrinsic Pathway: The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface.[5] this compound has been shown to activate the death receptor pathway, leading to the activation of caspase-8.[7][8] Activated caspase-8 can then directly activate caspase-3 or cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to activate the intrinsic pathway, creating a crosstalk between the two pathways.[8]
References
- 1. Apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis - Wikipedia [en.wikipedia.org]
- 3. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of proapoptotic Bcl-2 family members in parthenolide-induced mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis-mediated cytotoxic effects of parthenolide and the new synthetic analog MZ-6 on two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Parthenolide induces gallbladder cancer cell apoptosis via MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parthenolide induces proliferation inhibition and apoptosis of pancreatic cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Parthenolide induces apoptosis in colitis-associated colon cancer, inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Parthenolide induces apoptosis in colitis-associated colon cancer, inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Parthenolide inhibits proliferation and invasion, promotes apoptosis, and reverts the cell-cell adhesion loss through downregulation of NF-κB pathway TNF-α-activated in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Attenuation of STAT3 Phosphorylation Promotes Apoptosis and Chemosensitivity in Human Osteosarcoma Induced by Raddeanin A - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mitochondrial Changes in Apoptosis [novusbio.com]
- 26. View of Apoptosis and its Role in Parkinson’s Disease | Exon Publications [exonpublications.com]
The Anti-inflammatory Effects of Parthenosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parthenosin, a sesquiterpene lactone primarily isolated from the medicinal plant Tanacetum parthenium (feverfew), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways, including NF-κB, STAT3, MAPKs, and the NLRP3 inflammasome. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and presents visual representations of the signaling cascades and experimental workflows to facilitate further research and drug development efforts.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound has emerged as a promising natural compound with the ability to attenuate inflammatory responses through multiple mechanisms. This guide delves into the core scientific findings that elucidate its mode of action.
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent efficacy of this compound in mitigating inflammatory responses.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay Type | Cell Line | Inflammatory Stimulus | This compound Concentration | Effect | Reference |
| NF-κB Luciferase Reporter Assay | HEK-Blue™ Null 1 | - | 15 µM | Significant inhibition of NF-κB activity | [1] |
| 50 µM | Dose-dependent inhibition of NF-κB activity | [1] | |||
| 70 µM | Strong inhibition of NF-κB activity | [1] | |||
| STAT3 Luciferase Reporter Assay | HepG2/STAT3 | IL-6 (10 ng/mL) | IC50: 2.628 µmol/L | Inhibition of IL-6-induced luciferase activity | [2] |
| STAT3 Phosphorylation (Tyr705) | MDA-MB-231 | IL-6 (10 ng/mL) | IC50: 4.804 µmol/L | Inhibition of IL-6-induced STAT3 phosphorylation | [2] |
| JAK2 Kinase Assay | Overexpressed JAK2 from HEK293 | - | IC50: 3.937 µmol/L | Direct inhibition of JAK2 activity | [2] |
| IL-6 Secretion | BV-2 microglia | LPS | 200 nM | 29% reduction | [3] |
| 1 µM | 45% reduction | [3] | |||
| 5 µM | 98% reduction | [3] | |||
| TNF-α Secretion | BV-2 microglia | LPS | 5 µM | 54% reduction | [3] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Species | Inflammatory Agent | This compound Dosage | Route of Administration | Effect | Reference |
| Collagen Antibody-Induced Arthritis (CAIA) | BALB/c mice | Collagen antibodies + LPS | 1 mg/kg/day | - | Significantly lower paw scores on day 10 | [3][4] |
| 4 mg/kg/day | - | Significantly lower paw scores on days 8, 9, and 10 | [3][4] | |||
| Angiotensin II-induced Left Ventricular Hypertrophy | Rats | Angiotensin II (33 μg/kg/h) | 0.5 mg/kg/day | i.p. | Abolished STAT3 activation and reduced LVH | [5] |
| Zymosan Air-Pouch Model | Mice | Zymosan | IC50 = 6.7 mg/kg (for N-phenylanthranilic acid, a related compound) | i.m. | Dose-dependent reduction in neutrophil number | [6] |
Core Mechanisms of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting several critical signaling pathways. The following sections detail these mechanisms and are accompanied by diagrams generated using the DOT language to visualize the molecular interactions.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit this pathway by directly targeting the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.[1][7]
Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.
Attenuation of the JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for mediating the cellular response to cytokines like Interleukin-6 (IL-6). Upon IL-6 binding to its receptor, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription. This compound has been identified as a potent inhibitor of this pathway, acting as a covalent pan-JAK inhibitor.[2][4][8] It directly interacts with and inactivates JAKs, thereby preventing STAT3 phosphorylation and its downstream effects.[2]
Caption: this compound inhibits the JAK/STAT3 pathway by directly targeting JAKs.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are critical in transducing extracellular signals to cellular responses, including inflammation. While the precise mechanisms of this compound's interaction with all MAPK pathways are still under investigation, evidence suggests its involvement in their regulation. For instance, in some contexts, this compound has been shown to inhibit JNK signaling. The diagram below illustrates a generalized MAPK cascade and a potential point of intervention for this compound.
Caption: this compound may modulate MAPK signaling, potentially by inhibiting MAPKKs.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1), often from TLR activation by PAMPs like LPS, leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. An activation signal (Signal 2), such as ATP or nigericin, then triggers the assembly of the inflammasome complex, consisting of NLRP3, ASC, and pro-caspase-1. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, although the exact molecular target is still being elucidated. It is hypothesized to interfere with the assembly of the complex.
Caption: this compound inhibits the NLRP3 inflammasome, likely by preventing its assembly.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.
In Vitro Assays
-
Cell Lines:
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BV-2 (murine microglia)
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HEK-Blue™ Null 1 (human embryonic kidney)
-
HepG2/STAT3 (human liver carcinoma with STAT3 reporter)
-
MDA-MB-231 (human breast adenocarcinoma)
-
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.
-
Inflammatory Stimulation: Cells are pre-treated with this compound for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a cytokine like IL-6 (e.g., 10 ng/mL).
-
Cell Seeding: Seed HEK-Blue™ Null 1 cells in a 96-well plate.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 15, 50, 70 µM) for 24 hours.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize luciferase activity to total protein concentration and express the results as a percentage of the control.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., p-STAT3, STAT3, p-JNK, JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
-
Sample Collection: Collect the cell culture supernatants after treatment and stimulation.
-
ELISA Procedure: Perform the ELISA for specific cytokines (e.g., IL-6, TNF-α, IL-1β) using commercially available ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of the cytokines in the samples.
In Vivo Models of Inflammation
-
Animals: Use male or female BALB/c mice (6-8 weeks old).
-
Induction of Arthritis: Administer a cocktail of monoclonal antibodies against type II collagen intravenously or intraperitoneally on day 0. On day 3, administer LPS (e.g., 25-50 µg) intraperitoneally to synchronize and enhance the arthritis.
-
This compound Treatment: Administer this compound (e.g., 1 or 4 mg/kg/day) or vehicle control daily, starting from day 0 or day 3.
-
Clinical Assessment: Monitor the mice daily for signs of arthritis, including paw swelling and redness. Score the severity of arthritis in each paw on a scale of 0-4.
-
Histological Analysis: At the end of the experiment, sacrifice the mice and collect the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
This compound Treatment: Administer this compound or vehicle control intraperitoneally or orally 30-60 minutes before the carrageenan injection.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the this compound-treated groups compared to the vehicle control group.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for in vitro and in vivo experiments investigating the anti-inflammatory effects of this compound.
Caption: A typical workflow for in vitro investigation of this compound's anti-inflammatory effects.
Caption: A generalized workflow for in vivo evaluation of this compound's anti-inflammatory potential.
Conclusion
This compound demonstrates significant anti-inflammatory activity through its multifaceted inhibition of key pro-inflammatory signaling pathways, including NF-κB, JAK/STAT3, MAPKs, and the NLRP3 inflammasome. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives in the treatment of inflammatory diseases. Future research should focus on elucidating the precise molecular targets of this compound within the MAPK and NLRP3 inflammasome pathways, as well as on conducting comprehensive preclinical and clinical studies to establish its safety and efficacy in human populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. IL-1 beta ELISA Kits [thermofisher.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parthenolide inhibits activation of signal transducers and activators of transcription (STATs) induced by cytokines of the IL-6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
Parthenolide in Cancer Therapy: A Technical Guide for Researchers
Introduction
Parthenolide (PTL), a sesquiterpene lactone primarily isolated from the plant Tanacetum parthenium (feverfew), has garnered significant attention in oncological research for its potent anti-cancer properties.[1] Traditionally used for its anti-inflammatory and anti-migraine effects, recent preclinical studies have illuminated its potential as a multi-targeting anti-neoplastic agent.[1] This technical guide provides an in-depth overview of the current research on parthenolide for cancer treatment, focusing on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols to aid researchers and drug development professionals in this field.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Parthenolide exerts its anti-cancer effects through the modulation of several critical signaling pathways that are often dysregulated in cancer. Its primary mechanisms include the inhibition of pro-survival transcription factors, induction of oxidative stress, and activation of apoptotic pathways.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cancer cell survival, proliferation, and resistance to therapy.[1][2] Parthenolide is a well-documented inhibitor of this pathway.[1][3][4][5][6] It has been shown to directly interact with and inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[4] By preventing IκBα degradation, parthenolide ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the transcription of its downstream anti-apoptotic and pro-proliferative target genes.[4][7] Some studies also suggest that parthenolide can directly modify the p65 subunit of NF-κB, further preventing its nuclear translocation and activity.[1][2][4]
Caption: Inhibition of the NF-κB signaling pathway by Parthenolide.
Suppression of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is aberrantly activated in many cancers, contributing to cell proliferation, survival, and metastasis.[8][9] Parthenolide has been identified as a potent inhibitor of the JAK/STAT3 signaling pathway.[8][9][10] Research indicates that parthenolide covalently binds to and inhibits Janus kinases (JAKs), the upstream kinases responsible for STAT3 phosphorylation.[8][9][10] Specifically, it has been shown to modify cysteine residues on JAK2, suppressing its kinase activity.[8][10] This inhibition prevents the phosphorylation, dimerization, and nuclear translocation of STAT3, thereby downregulating the expression of its target genes.[1][8]
Caption: Inhibition of the JAK/STAT3 signaling pathway by Parthenolide.
Induction of Reactive Oxygen Species (ROS) and Apoptosis
Parthenolide can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] A key mechanism is the generation of reactive oxygen species (ROS).[2][11] Increased intracellular ROS levels can lead to oxidative stress, causing damage to cellular components and triggering apoptotic cell death.[12][13][14][15] Parthenolide-induced ROS production has been linked to the depletion of intracellular glutathione (GSH), a major antioxidant.[1][11]
The accumulation of ROS can lead to the depolarization of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[16] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to apoptosis.[16][17][18] Parthenolide also upregulates the expression of pro-apoptotic proteins like Bax and Bim while downregulating anti-apoptotic proteins such as Bcl-2.[7][17][18]
Furthermore, parthenolide can enhance the extrinsic apoptotic pathway by upregulating the expression of death receptor 5 (DR5), leading to the activation of caspase-8.[17]
Caption: Induction of apoptosis by Parthenolide via intrinsic and extrinsic pathways.
Quantitative Data on Anti-Cancer Efficacy
The cytotoxic and anti-proliferative effects of parthenolide have been quantified across a range of cancer cell lines and in vivo models.
In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of parthenolide in various human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |
| Cervical Cancer | SiHa | 8.42 ± 0.76 | MTT | [18] |
| Breast Cancer | MCF-7 | 9.54 ± 0.82 | MTT | [18] |
| Colorectal Cancer | HCT116 | ~22.4 | Crystal Violet | [19] |
| Lung Cancer | A549, H522 | 5-20 (95% proliferation inhibition) | BrdU | [20] |
| Bladder Cancer | UMUC-3, HT-1197, HT-1376 | 5-20 (95% proliferation inhibition) | BrdU | [20] |
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of parthenolide has also been demonstrated in animal models.
| Cancer Type | Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| Oral Cancer | Nude mouse xenograft (HN22 cells) | 10 mg/kg/day | Significant reduction in tumor size and volume | [17] |
| Colorectal Cancer | Xenograft model | Intraperitoneal injection | Significant inhibition of tumor growth and angiogenesis | [16] |
| Colitis-Associated Colon Cancer | AOM/DSS mouse model | 2 mg/kg and 4 mg/kg | Significant reduction in histological acuteness of CAC | [7] |
| Gastric Cancer | Peritoneal dissemination model | Combination with paclitaxel | Significantly suppressed disseminated nodules and prolonged survival | [3] |
| Lung Cancer | A549 subcutaneous xenograft | Oral DMAPT | 54% | [20] |
| Bladder Cancer | UMUC-3 subcutaneous xenograft | Oral DMAPT | 63% | [20] |
*DMAPT (Dimethylaminoparthenolide) is a water-soluble analog of parthenolide.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides an overview of the methodologies for key experiments cited in parthenolide research.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cancer cells (e.g., SiHa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of parthenolide (e.g., 3.5-21 µM) for 24 and 48 hours.[18]
-
Add MTT solution to each well and incubate for a specified period (e.g., 4 hours) to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Analysis (Western Blotting for Apoptotic Markers)
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest.
-
Protocol Outline:
-
Treat cancer cells (e.g., MC-3, HN22) with parthenolide at various concentrations or for different time points.[17]
-
Lyse the cells to extract total protein and determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptotic markers such as cleaved caspase-3, cleaved PARP, Bim, DR5, and cleaved caspase-8.[17] Use an antibody against a housekeeping protein (e.g., actin) as a loading control.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Nude Mouse Xenograft Assay
This in vivo model is used to assess the anti-tumor efficacy of a compound on human tumors grown in immunodeficient mice.
-
Principle: Human cancer cells are injected into immunodeficient mice, where they form tumors. The effect of the test compound on tumor growth is then monitored.
-
Protocol Outline:
-
Subcutaneously inject a suspension of human cancer cells (e.g., HN22) into the flank of nude mice.[17]
-
Allow the tumors to grow to a palpable size.
-
Randomly divide the mice into treatment and control groups.
-
Administer parthenolide (e.g., 10 mg/kg/day, three times per week) or a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection).[17]
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, sacrifice the mice, excise the tumors, and weigh them.
-
Perform histopathological analysis of the tumors and major organs to assess for apoptosis and toxicity.
-
Caption: General workflow for an in vivo nude mouse xenograft assay.
Conclusion and Future Directions
Parthenolide demonstrates significant promise as a multi-targeting agent for cancer therapy. Its ability to concurrently inhibit key pro-survival pathways like NF-κB and STAT3, while inducing apoptotic cell death through ROS generation, makes it an attractive candidate for further development. The preclinical data, both in vitro and in vivo, provide a strong rationale for its continued investigation.
However, challenges remain, including its poor water solubility and bioavailability, which may limit its clinical utility.[2][21] The development of more soluble analogs, such as DMAPT, represents a step towards overcoming these limitations.[20] As of late 2023, clinical trials specifically investigating parthenolide for cancer treatment are limited, though related companies like Parthenon Therapeutics are exploring compounds that target the tumor microenvironment, a field where parthenolide's mechanisms may have relevance.[22][23][24][25][26]
Future research should focus on optimizing the delivery of parthenolide to tumor tissues, potentially through nano-encapsulation technologies, and on identifying predictive biomarkers to select patients who are most likely to respond to treatment.[21] Furthermore, combination therapies that leverage parthenolide's ability to sensitize cancer cells to conventional chemotherapeutics or other targeted agents warrant thorough investigation.[1][3][6] The comprehensive data and protocols presented in this guide aim to facilitate and accelerate these critical research endeavors.
References
- 1. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 5. Parthenolide inhibits proliferation and invasion, promotes apoptosis, and reverts the cell-cell adhesion loss through downregulation of NF-κB pathway TNF-α-activated in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parthenolide induces apoptosis in colitis-associated colon cancer, inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactive oxygen species in cancer: a paradox between pro- and anti-tumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactive Oxygen Species: A Key Constituent in Cancer Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Upsides and Downsides of Reactive Oxygen Species for Cancer: The Roles of Reactive Oxygen Species in Tumorigenesis, Prevention, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parthenolide suppresses tumor growth in a xenograft model of colorectal cancer cells by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A water soluble parthenolide analog suppresses in vivo tumor growth of two tobacco-associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel Targeted Nano-Parthenolide Molecule against NF-kB in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Parthenon doses first patient in Phase I trial of solid tumours [clinicaltrialsarena.com]
- 23. Parthenon Therapeutics Announces Publication in Journal for ImmunoTherapy of Cancer on the Role of PRTH-101 Inhibiting DDR1 in Immune Excluded Tumors | Incendia Therapeutics [incendiatx.com]
- 24. Parthenon Therapeutics Announces First Patient Dosed in Phase 1 Clinical Trial of PRTH-101, a Novel DDR1 Inhibitor for the Treatment of Immune-Excluded Solid Tumors | Incendia Therapeutics [incendiatx.com]
- 25. businesswire.com [businesswire.com]
- 26. firstwordpharma.com [firstwordpharma.com]
Parthenosin: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenosin, a sesquiterpene lactone, is the primary bioactive compound isolated from the medicinal plant Feverfew (Tanacetum parthenium). Traditionally used for its anti-inflammatory properties in treating migraines and arthritis, this compound has garnered significant scientific interest for its potential as a therapeutic agent in a range of diseases, most notably cancer.[1][2][3] Its multifaceted mechanism of action, primarily centered on the inhibition of key inflammatory and cell survival pathways, makes it a compelling candidate for further drug development.[1][4] This technical guide provides an in-depth overview of this compound's core mechanisms, a summary of quantitative data from preclinical studies, and detailed experimental protocols for its investigation.
Core Mechanisms of Action
This compound exerts its biological effects by targeting multiple critical signaling pathways involved in inflammation, cell proliferation, and apoptosis.[5] Its chemical structure, featuring an α-methylene-γ-lactone ring and an epoxide group, allows it to interact with nucleophilic sites on proteins, notably cysteine residues, thereby modulating their function.[1]
Anti-Inflammatory Effects: Inhibition of the NF-κB Pathway
A primary mechanism underlying this compound's potent anti-inflammatory effects is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] NF-κB is a crucial transcription factor that is constitutively active in many inflammatory diseases and cancers, controlling the expression of genes involved in inflammation, cell survival, and proliferation.[1][7]
This compound has been shown to directly inhibit the IκB Kinase (IKK) complex.[8][9][10][11] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8][9][10] As a result, NF-κB remains inactive in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes, such as IL-8 and other cytokines.[9][10][12]
Caption: this compound inhibits IKK, preventing NF-κB nuclear translocation and gene transcription.
Anti-Cancer Effects: Multiple Pathway Modulation
This compound's anti-cancer activity is attributed to its ability to modulate several key signaling pathways that are often dysregulated in malignancies.
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently hyper-activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[13][14] this compound has been identified as a potent inhibitor of the JAK/STAT3 pathway.[13][14] It acts as a pan-JAK inhibitor by covalently binding to and inactivating Janus kinases (JAKs), the upstream activators of STAT3.[13][14][15] By inhibiting JAKs, this compound blocks the phosphorylation and subsequent activation of STAT3, thereby downregulating the expression of STAT3 target genes.[13][14]
Caption: this compound covalently modifies and inhibits JAKs, blocking STAT3 activation.
This compound induces programmed cell death, or apoptosis, in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16][17]
-
Intrinsic Pathway: this compound can increase the expression of the pro-apoptotic protein Bim.[17] This leads to mitochondrial dysfunction, characterized by a reduction in the mitochondrial membrane potential (ΔΨmit).[18] This dysfunction promotes the release of cytochrome c, which activates caspase-9 and the downstream executioner caspase-3, leading to cell death.[2][17]
-
Extrinsic Pathway: The compound has been shown to upregulate the expression of Death Receptor 5 (DR5).[17] This sensitizes cells to apoptosis initiated by the binding of ligands like TRAIL, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to t-Bid, further engaging the mitochondrial pathway.[17]
This compound treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS), such as peroxides and superoxide anions, and a corresponding decrease in the antioxidant glutathione (GSH).[18] This induction of oxidative stress is a key mechanism for triggering apoptosis.[5][16][18] Elevated ROS levels can cause damage to cellular components and lead to mitochondrial dysfunction, further amplifying the apoptotic signal.[5][18]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Concentration | Key Observed Effect(s) | Reference(s) |
| Various Lymphoid | Lymphoid Malignancies | Resazurin Assay | Time & Dose-dependent | Decrease in metabolic activity | [18] |
| H929, Farage, Raji, etc. | Lymphoid Malignancies | Flow Cytometry (Annexin V) | 5-10 µM | Dose-dependent increase in apoptosis | [18] |
| HeLa | Cervical Cancer | Luciferase Reporter | IC50 = 2.628 µmol/L | Inhibition of IL-6-induced STAT3 activity | [14] |
| MC-3, HN22 | Oral Cancer | MTS Assay, Western Blot | 10-20 µM | Increased cleavage of caspase-3 and PARP | [17] |
| PC3, DU145 | Prostate Cancer | Flow Cytometry | 5 µM (+ Hyperthermia) | Significant increase in sub-G1 (apoptotic) cells | [19] |
| MKN-28, MKN-45, etc. | Gastric Cancer | Not specified | Not specified | Downregulated NF-κB phosphorylation | [7] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Cancer/Disease Model | This compound Dosage | Key Outcome(s) | Reference(s) |
| Nude Mouse Xenograft | Oral Cancer | Not specified | Shrunk tumor size and volume via apoptosis | [17] |
| Rat | Angiotensin II-induced LVH | 0.5 mg/kg/day, i.p. | Attenuated left ventricular hypertrophy | [20] |
| CFTR-KO Mice | LPS-induced Inflammation | Not specified | Inhibited PMN influx and cytokine production | [9][10] |
| Murine CAC Model | Colitis-Associated Cancer | 2 and 4 mg/kg | Reduced histological acuteness, increased apoptosis | [2] |
| Rat CIA Model | Collagen-Induced Arthritis | Not specified | Reduced synovitis, inflammation, and bone erosion | [21] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of this compound.
Cell Viability and Cytotoxicity Assay (Resazurin/MTS Assay)
This protocol assesses the effect of this compound on the metabolic activity and proliferation of cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 20 µL of Resazurin or MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance (for MTS) or fluorescence (for Resazurin) using a microplate reader at the appropriate wavelength.
-
Analysis: Normalize the readings to the vehicle control wells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Apoptosis Assessment (Annexin V/7-AAD Flow Cytometry)
This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following this compound treatment.[18]
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD (7-Aminoactinomycin D).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.
-
Gating: Differentiate cell populations: Viable (Annexin V-/7-AAD-), Early Apoptotic (Annexin V+/7-AAD-), and Late Apoptotic/Necrotic (Annexin V+/7-AAD+).
Caption: A typical workflow for assessing this compound's effects on cancer cells in vitro.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression or phosphorylation status of key proteins in signaling pathways (e.g., p65, IκBα, STAT3, Bim, Caspase-3).[17]
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p65, anti-phospho-STAT3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Actin or tubulin is typically used as a loading control.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.[17]
-
Animal Housing: Use immunodeficient mice (e.g., nude or SCID mice) housed in a sterile environment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to the predetermined dosage and schedule (e.g., daily or several times a week).
-
Data Collection: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
Challenges and Future Directions
Despite its promising preclinical results, the development of this compound as a therapeutic agent faces challenges, primarily its high lipophilicity and limited bioavailability.[18] To overcome these limitations, research is focused on developing more soluble analogs and novel drug delivery systems. One such derivative, dimethylamino-parthenolide (DMAPT), has shown improved water solubility and is under investigation.[1]
Future research should continue to explore:
-
The efficacy of this compound in combination with standard chemotherapies or targeted agents to enhance sensitivity and overcome drug resistance.[1][4]
-
The identification of predictive biomarkers to select patient populations most likely to respond to this compound-based therapies.
-
The long-term safety and tolerability in more advanced preclinical models before moving towards clinical trials.
Conclusion
This compound is a potent natural compound with significant therapeutic potential, particularly in oncology and inflammatory diseases. Its ability to concurrently inhibit pro-survival and pro-inflammatory pathways like NF-κB and STAT3, while inducing ROS-mediated apoptosis, provides a strong rationale for its continued development. While challenges in bioavailability must be addressed, this compound and its derivatives represent a promising class of molecules for the development of novel therapeutic strategies.
References
- 1. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies [mdpi.com]
- 2. Parthenolide induces apoptosis in colitis-associated colon cancer, inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide: pioneering new frontiers in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide could become a promising and stable drug with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 8. Parthenolide attenuates LPS-induced activation of NF-κB in a time-dependent manner in rat myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 13. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermosensitization and induction of apoptosis or cell-cycle arrest via the MAPK cascade by parthenolide, an NF-κB inhibitor, in human prostate cancer androgen-independent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Parthenolide inhibits pro-inflammatory cytokine production and exhibits protective effects on progression of collagen-induced arthritis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Parthenosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parthenosin, a sesquiterpene lactone primarily isolated from the invasive weed Parthenium hysterophorus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailing both traditional and modern extraction and purification methodologies. Furthermore, this document summarizes the quantitative biological data of this compound and the closely related compound, parthenolide, and elucidates the key signaling pathways modulated by this class of compounds, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Chemical Profile
This compound is a major bioactive constituent of Parthenium hysterophorus, a plant belonging to the Asteraceae family.[1] This plant is also a source of other phytochemicals, including phenolics, flavonoids, and alkaloids. Structurally, this compound is a pseudoguaianolide, a type of sesquiterpene lactone characterized by a five-membered lactone ring. The presence of an α-methylene-γ-lactone moiety is a key structural feature responsible for its biological activities.[2]
Isolation of this compound: Experimental Protocols
The isolation of this compound from Parthenium hysterophorus can be achieved through various extraction and chromatographic techniques. Below are detailed protocols for both a traditional and a modern approach.
Traditional Method: Solvent Extraction and Column Chromatography
This method relies on the sequential extraction of the plant material with solvents of increasing polarity, followed by purification using column chromatography.
Protocol:
-
Plant Material Preparation: Air-dry the leaves of Parthenium hysterophorus in the shade and grind them into a fine powder.[1]
-
Successive Solvent Extraction:
-
Concentration: Evaporate the methanol extract under reduced pressure to obtain a crude residue.[1]
-
Column Chromatography:
-
Adsorb the crude residue onto silica gel (100-200 mesh).[1]
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.[1]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Purification and Identification:
-
Combine the fractions containing the compound of interest (identified by TLC).
-
Re-chromatograph the combined fractions if necessary to achieve high purity.
-
The pure compound can be identified as this compound through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
-
Modern Method: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is a more efficient and environmentally friendly method that can reduce extraction time and solvent consumption.[4]
Protocol:
-
Plant Material Preparation: Prepare the powdered plant material as described in the traditional method.
-
Ultrasonic Extraction:
-
Suspend the powdered plant material in a suitable solvent (e.g., ethanol).[4]
-
Place the suspension in an ultrasonic bath.
-
Apply ultrasonic waves for a specified duration (e.g., 30-60 minutes) and at a controlled temperature.
-
-
Filtration and Concentration:
-
Filter the mixture to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
-
Purification: The crude extract can then be purified using column chromatography as described in the traditional method.
Quantitative Biological Activity of this compound and Parthenolide
The following tables summarize the reported IC50 values for this compound and its close analog, parthenolide, highlighting their cytotoxic and anti-inflammatory activities.
Table 1: Cytotoxic Activity of Parthenolide against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | [5][6] |
| Parthenolide | MCF-7 | Breast Cancer | 9.54 ± 0.82 | [5][6] |
Table 2: Anti-inflammatory Activity of Parthenolide
| Compound | Assay | IC50 (µM) | Reference |
| Parthenolide | JAK2 Kinase Inhibition | 3.937 | [7] |
| Parthenolide | IL-6-induced STAT3 Luciferase Activity | 2.628 | [7] |
Signaling Pathways Modulated by this compound/Parthenolide
This compound and parthenolide exert their biological effects by modulating several key intracellular signaling pathways. The following sections detail these mechanisms, accompanied by Graphviz diagrams to visualize the molecular interactions.
Inhibition of the NF-κB Signaling Pathway
Parthenolide is a well-established inhibitor of the NF-κB pathway, a critical regulator of inflammation and cell survival. Its primary mechanism of action involves the direct inhibition of the IκB kinase (IKK) complex.[8] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.[8]
Inhibition of the JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is crucial for cytokine signaling and is often aberrantly activated in cancer and inflammatory diseases. Parthenolide has been shown to be a potent inhibitor of this pathway by directly targeting and inactivating Janus kinases (JAKs), particularly JAK2.[7][9] It achieves this by covalently modifying specific cysteine residues on JAK2, thereby suppressing its kinase activity and preventing the subsequent phosphorylation and activation of STAT3.[7][9]
Induction of the Apoptosis Signaling Pathway
Parthenolide induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[11] The extrinsic pathway is triggered by the activation of death receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, which ultimately leads to programmed cell death. Parthenolide treatment has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[5][6]
Conclusion
This compound, a sesquiterpene lactone from Parthenium hysterophorus, demonstrates significant potential as a therapeutic agent due to its potent cytotoxic and anti-inflammatory activities. This guide has provided a comprehensive overview of its discovery, detailed methodologies for its isolation, and a summary of its quantitative biological effects. The elucidation of its mechanisms of action, particularly its ability to modulate the NF-κB, JAK/STAT3, and apoptosis signaling pathways, provides a solid foundation for further research and development of this compound and its derivatives as novel drug candidates for the treatment of cancer and inflammatory disorders. The provided experimental protocols and pathway diagrams serve as valuable resources for scientists and researchers in this field.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcps.org [ijcps.org]
- 4. phcogj.com [phcogj.com]
- 5. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p53 induces apoptosis by caspase activation through mitochondrial cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Parthenosin: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenosin, a sesquiterpene lactone primarily found in the plant Parthenium hysterophorus, has garnered significant attention in the field of drug discovery due to its diverse pharmacological activities. Possessing a characteristic α-methylene-γ-lactone moiety, this compound and its derivatives have demonstrated potent anti-inflammatory and anticancer properties. These biological effects are largely attributed to the molecule's ability to modulate key cellular signaling pathways, including the NF-κB and STAT3 pathways, and to induce cellular stress through the generation of reactive oxygen species (ROS). Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design and development of novel therapeutic agents with improved efficacy and selectivity. This technical guide provides a comprehensive overview of the SAR studies of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways and workflows.
Core Structure and Pharmacophore
The biological activity of this compound is intrinsically linked to its chemical structure. The α-methylene-γ-lactone ring is a critical pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, in target proteins. This irreversible binding is a key mechanism through which this compound and its analogs exert their inhibitory effects on various enzymes and transcription factors. Modifications to this core structure, as well as other parts of the molecule, have been extensively explored to elucidate the SAR and to develop derivatives with enhanced therapeutic potential.
Structure-Activity Relationship Studies: Quantitative Data
The following tables summarize the cytotoxic activities of this compound and its synthetic analogs against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration, 50%) values, have been compiled from various studies to facilitate a comparative analysis of their structure-activity relationships.
Table 1: Cytotoxicity of this compound Analogs Against Various Cancer Cell Lines
| Compound | Modification | Cell Line | IC50/LC50 (µM) | Reference |
| Parthenolide (PTL) | Parent Compound | Jurkat (T-cell leukemia) | 3.3 ± 0.3 | [1] |
| Parthenolide (PTL) | Parent Compound | JeKo-1 (mantle cell lymphoma) | 4.9 ± 0.4 | [1] |
| Parthenolide (PTL) | Parent Compound | HeLa (cervical cancer) | 7.9 ± 1.1 | [1] |
| Parthenolide (PTL) | Parent Compound | SK-N-MC (neuroblastoma) | 8.8 ± 0.8 | [1] |
| Analog 8 (9-33) | C9-(4-(trifluoromethyl)phenyl)carbamate | Jurkat | 2.8 ± 0.2 | [1] |
| Analog 8 (9-33) | C9-(4-(trifluoromethyl)phenyl)carbamate | JeKo-1 | 3.5 ± 0.3 | [1] |
| Analog 9 (14-33) | C14-(4-(trifluoromethyl)phenyl)carbamate | Jurkat | 3.3 ± 0.2 | [1] |
| Analog 9 (14-33) | C14-(4-(trifluoromethyl)phenyl)carbamate | JeKo-1 | 3.4 ± 0.4 | [1] |
| Analog 9 (14-33) | C14-(4-(trifluoromethyl)phenyl)carbamate | HeLa | 1.5 ± 0.1 | [1] |
| Analog 9 (14-33) | C14-(4-(trifluoromethyl)phenyl)carbamate | SK-N-MC | 0.6 ± 0.2 | [1] |
| Analog 18 (9-13) | C9-acetyl | Jurkat | 1.2 ± 0.1 | [1] |
| Analog 18 (9-13) | C9-acetyl | JeKo-1 | 1.2 ± 0.1 | [1] |
| Analog 19 (14-13) | C14-acetyl | Jurkat | 1.9 ± 0.1 | [1] |
| Analog 19 (14-13) | C14-acetyl | JeKo-1 | 1.7 ± 0.2 | [1] |
| Analog 19 (14-13) | C14-acetyl | HeLa | 1.5 ± 0.1 | [1] |
| Analog 19 (14-13) | C14-acetyl | SK-N-MC | 0.6 ± 0.2 | [1] |
Table 2: Growth Inhibitory Activities (IC50) of C1-C10-Modified Parthenolide Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| Parthenolide (PTL) | HL-60 (acute promyelocytic leukemia) | 1.5 ± 0.1 | [2] |
| Micheliolide (1) | HL-60 | 1.7 ± 0.1 | [2] |
| Cyclopropane 4 | HL-60 | 1.9 ± 0.2 | [2] |
| Parthenolide (PTL) | CCRF-CEM (acute lymphoblastic leukemia) | 1.3 ± 0.1 | [2] |
| Micheliolide (1) | CCRF-CEM | 1.5 ± 0.1 | [2] |
| Cyclopropane 4 | CCRF-CEM | 1.6 ± 0.1 | [2] |
| Parthenolide (PTL) | U-87 MG (glioblastoma) | 2.5 ± 0.2 | [2] |
| Micheliolide (1) | U-87 MG | 2.9 ± 0.3 | [2] |
| Cyclopropane 4 | U-87 MG | 3.1 ± 0.3 | [2] |
| Parthenolide (PTL) | MCF-7 (breast adenocarcinoma) | 3.8 ± 0.4 | [2] |
| Micheliolide (1) | MCF-7 | 4.2 ± 0.5 | [2] |
| Cyclopropane 4 | MCF-7 | 4.5 ± 0.6 | [2] |
| Parthenolide (PTL) | DU-145 (prostate cancer) | 3.1 ± 0.3 | [2] |
| Micheliolide (1) | DU-145 | 3.5 ± 0.4 | [2] |
| Cyclopropane 4 | DU-145 | 3.8 ± 0.4 | [2] |
Key Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and provide a visual representation of the molecular interactions involved.
Figure 1: this compound inhibits the NF-κB signaling pathway by targeting IKK and the p65 subunit.
Figure 2: this compound inhibits the JAK/STAT3 pathway by targeting Janus kinases (JAKs).
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound analogs on cancer cell lines.
Figure 3: A typical workflow for an MTT-based cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its analogs (typically ranging from 0.1 to 100 µM) for 24 to 72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for NF-κB and STAT3 Signaling
This technique is used to detect the levels of key proteins in the NF-κB and STAT3 signaling pathways.
Protocol:
-
Cell Lysis: Cells are treated with this compound analogs for the desired time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65, phospho-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with this compound analogs for a specified time. Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular levels of ROS using a fluorescent probe.
Protocol:
-
Cell Treatment: Cells are treated with this compound analogs for the desired time.
-
Probe Loading: The cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at a final concentration of 10-20 µM for 30 minutes at 37°C.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method to measure telomerase activity.
Protocol:
-
Cell Lysate Preparation: Cell extracts are prepared using a lysis buffer that preserves telomerase activity.
-
Telomerase Extension: The cell extract is incubated with a synthetic DNA primer (TS primer) that telomerase can extend by adding telomeric repeats.
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer.
-
Detection: The PCR products are separated by polyacrylamide gel electrophoresis and visualized by staining with a fluorescent dye (e.g., SYBR Green) or by using a radiolabeled primer. The presence of a characteristic ladder of DNA fragments indicates telomerase activity.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.
Protocol:
-
Reaction Setup: The reaction mixture contains kinetoplast DNA (kDNA), a network of interlocked DNA circles, purified human topoisomerase II, and the test compound (this compound analog) in an appropriate buffer.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for decatenation.
-
Termination and Electrophoresis: The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.
-
Visualization: The gel is stained with ethidium bromide or another DNA stain and visualized under UV light. Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA at the origin of the gel, while the decatenated minicircles migrate into the gel in the control reaction.
Conclusion and Future Directions
The structure-activity relationship studies of this compound have provided valuable insights into the chemical features required for its anticancer and anti-inflammatory activities. The α-methylene-γ-lactone ring is a key determinant of its biological effects, and modifications at various positions on the this compound scaffold have led to the development of analogs with improved potency and pharmacological properties. The primary mechanisms of action involve the inhibition of the NF-κB and STAT3 signaling pathways and the induction of oxidative stress.
Future research in this area should focus on the systematic synthesis and evaluation of new this compound derivatives to further refine the SAR and to identify compounds with enhanced selectivity for cancer cells over normal cells. Moreover, a deeper understanding of the molecular targets of this compound and its analogs will be crucial for the development of targeted therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field and will facilitate the continued exploration of this compound and its derivatives as promising therapeutic agents. The use of advanced techniques, such as proteomics and genomics, will further elucidate the complex mechanisms of action of these compounds and pave the way for their clinical translation.
References
A Comprehensive Technical Review of Parthenosin's Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenosin, a sesquiterpene lactone primarily isolated from the medicinal plant Tanacetum parthenium (feverfew), has garnered significant scientific interest due to its diverse and potent pharmacological activities. Traditionally used for its anti-inflammatory properties, recent research has unveiled its potential as a multi-targeted therapeutic agent, particularly in the realm of oncology. This technical guide provides an in-depth review of the pharmacological properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Anti-inflammatory Properties
This compound exhibits robust anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2][3]
Mechanism of Action: NF-κB Inhibition
This compound's primary anti-inflammatory mechanism involves the direct inhibition of the IκB kinase (IKK) complex.[2][4][5] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[2][4][6] As a result, the NF-κB dimer (p50/p65) remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5] Some studies also suggest that parthenolide can directly modify the p65 subunit of NF-κB, further preventing its DNA binding activity.[4][5] This dual mechanism of action makes this compound a potent inhibitor of NF-κB activation.[4][5][6]
Quantitative Data on Anti-inflammatory Effects
| Cell Line/Model | Stimulus | Measured Effect | This compound Concentration | Result | Reference |
| Cystic Fibrosis Cells | IL-1β/TNF-α | IL-8 Secretion | 40 µM | Significant inhibition | [2][4] |
| CFTR-knockout Mice | LPS | PMN Influx & Cytokine Production | Not Specified | Inhibition | [2] |
| Rat Myocardium | LPS | NF-κB Activation | Not Specified | Blocked within 6 hours | [6] |
Anti-cancer Properties
This compound has demonstrated significant anti-cancer activity across a variety of cancer cell lines and in vivo models.[7][8][9] Its therapeutic potential stems from its ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis.[1][8][9]
Mechanism of Action: Multi-pathway Inhibition and Apoptosis Induction
This compound's anti-neoplastic effects are attributed to several key mechanisms:
-
Inhibition of STAT3 Signaling: this compound acts as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10][11][12] It has been shown to covalently target and inactivate Janus kinases (JAKs), the upstream kinases of STAT3.[10][12][13] By inhibiting JAKs, this compound prevents the phosphorylation and activation of STAT3, thereby downregulating the expression of STAT3 target genes involved in cell survival and proliferation.[10][11][12][13]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in cancer cells.[14][15][16] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[14][15] This involves the upregulation of pro-apoptotic proteins like Bim and DR5, leading to the activation of caspase-8, caspase-9, and caspase-3, and subsequent cleavage of PARP.[7][8][15]
-
Generation of Reactive Oxygen Species (ROS): this compound can induce the production of reactive oxygen species (ROS) within cancer cells.[14][16] This increase in oxidative stress can lead to mitochondrial dysfunction and trigger apoptosis.[14][16] However, the role of ROS in this compound-mediated effects can be cell-type dependent.[12]
-
Inhibition of other Pro-survival Pathways: this compound has also been shown to inhibit other critical signaling pathways in cancer, such as the PI3K/Akt and MAPK pathways.[8][9]
Quantitative Data on Anti-cancer Effects
| Cell Line | Cancer Type | IC50 Value | Effect | Reference |
| HL-60 | Human Leukemia | 3.5 µM (48h) | Induction of apoptosis | [7][17] |
| OVCAR-3 | Ovarian Carcinoma | Not Specified | Induction of apoptosis, inhibition of cell adhesion and migration | [14] |
| MC-3, HN22 | Oral Cancer | ~20 µM (24h) | Induction of apoptosis | [15] |
| GBC-SD, NOZ | Gallbladder Cancer | Dose-dependent | Inhibition of proliferation, induction of apoptosis | [8] |
| A549, PC9 | Non-small-cell Lung Cancer | Not Specified | Synergistic inhibition of cell migration and invasion with cisplatin | [9] |
Other Pharmacological Effects
Beyond its well-established anti-inflammatory and anti-cancer properties, this compound has been investigated for other potential therapeutic applications, including its effects on the cardiovascular system. For instance, it has been shown to attenuate angiotensin II-induced left ventricular hypertrophy by modulating fibroblast activity through STAT3 inhibition.[11]
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells (e.g., MC-3, HN22) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-40 µM) for the desired time periods (e.g., 24, 48 hours).
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-IκBα, IκBα, Cleaved Caspase-3, Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (DAPI Staining)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
DAPI Staining: Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.
-
Microscopy: Mount the coverslips on slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Conclusion
This compound is a promising natural compound with a well-defined portfolio of pharmacological activities, most notably its anti-inflammatory and anti-cancer effects. Its ability to modulate multiple key signaling pathways, including NF-κB and STAT3, underscores its potential as a lead compound for the development of novel therapeutics. The detailed mechanisms of action, supported by the quantitative data and experimental protocols provided in this guide, offer a solid foundation for further research and development efforts. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy and safety in more advanced preclinical and clinical settings.
References
- 1. Parthenolide: pioneering new frontiers in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 6. Parthenolide attenuates LPS-induced activation of NF-κB in a time-dependent manner in rat myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel parthenin analog exhibits anti-cancer activity: activation of apoptotic signaling events through robust NO formation in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parthenolide induces gallbladder cancer cell apoptosis via MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide Augments the Chemosensitivity of Non-small-Cell Lung Cancer to Cisplatin via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Parthenosin's Role in Inhibiting NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. The constitutive activation of the NF-κB signaling pathway is a hallmark of numerous chronic inflammatory diseases and various types of cancer. Consequently, the targeted inhibition of this pathway has emerged as a significant therapeutic strategy. Parthenosin, a sesquiterpene lactone primarily found in the medicinal plant Feverfew (Tanacetum parthenium), has garnered considerable attention for its potent anti-inflammatory and anti-cancer properties, which are largely attributed to its ability to suppress NF-κB signaling. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's inhibition of the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core processes.
Mechanism of Action: Inhibition of the IκB Kinase (IKK) Complex and Direct p65 Interaction
The canonical NF-κB signaling cascade is initiated by various stimuli, such as pro-inflammatory cytokines like TNF-α and IL-1β. These stimuli lead to the activation of the IκB kinase (IKK) complex, which comprises two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). The activated IKK complex then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically composed of p50 and p65 subunits), allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby inducing the transcription of pro-inflammatory and pro-survival genes.
This compound primarily exerts its inhibitory effect on the NF-κB pathway by directly targeting the IKK complex.[1] The α-methylene-γ-lactone moiety of this compound is a reactive Michael acceptor that can form covalent bonds with nucleophilic residues on proteins.[2] Research has shown that this compound can directly bind to and inhibit IKKβ.[2] Specifically, this compound has been demonstrated to covalently modify a critical cysteine residue (Cys-179) located in the activation loop of IKKβ.[2] This modification allosterically prevents the phosphorylation of the activation loop serines (Ser-177 and Ser-181) that are essential for IKKβ's kinase activity.[3] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and blocking its downstream signaling.[1]
In addition to its well-established role as an IKK inhibitor, some studies suggest a secondary mechanism involving the direct alkylation of the p65 subunit of NF-κB.[4] This direct interaction is proposed to occur on a specific cysteine residue (Cys-38) within the DNA-binding domain of p65, which could sterically hinder the binding of NF-κB to its target DNA sequences.[4] However, the inhibition of IKK is considered the more predominant and well-documented mechanism of action.[4]
Quantitative Data on this compound's Inhibitory Effects
The following table summarizes the quantitative data on the inhibitory effects of this compound (also referred to as Parthenolide in much of the literature) on cell growth and NF-κB signaling in various cell lines.
| Cell Line/System | Effective Concentration / IC50 | Measured Effect | Reference |
| Human Cervical Cancer (SiHa) | IC50: 8.42 ± 0.76 µM | Growth Inhibition | [5] |
| Human Breast Cancer (MCF-7) | IC50: 9.54 ± 0.82 µM | Growth Inhibition | [5] |
| Human Colon Carcinoma (HCT-116 p53+/+) | IC50: 17.6 ± 1.8 µM (72h) | Cytotoxicity | [6] |
| Human Colon Carcinoma (HCT-116 p53-/-) | IC50: 41.6 ± 1.2 µM (72h) | Cytotoxicity | [6] |
| Human Glioblastoma (U87.MG) | IC50: 46.0 ± 3.8 µM (72h) | Cytotoxicity | [6] |
| Human Glioblastoma (U87.MGΔEGFR) | IC50: 32.7 ± 3.8 µM (72h) | Cytotoxicity | [6] |
| Gemcitabine-resistant Pancreatic Cancer Cells | 1 µM | Significant NF-κB activity inhibition | [7] |
| Pancreatic Cancer Cells | ≥ 10 µM | Significant proliferation inhibition | [7] |
| Cystic Fibrosis Bronchial Epithelial Cells (AS) | 40 µM | Inhibition of TNF/IL-1β–induced NF-κB translocation | [1] |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This protocol is used to detect the specific interaction between the activated NF-κB transcription factor in nuclear extracts and a labeled DNA probe containing the NF-κB consensus binding site.
Materials:
-
Nuclear Extraction Buffers (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)
-
NF-κB consensus oligonucleotide probe (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3')
-
Biotin or 32P labeling kit for DNA probes
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) non-specific competitor DNA
-
Unlabeled competitor NF-κB oligonucleotide (for competition assay)
-
Anti-p65 antibody (for supershift assay)
-
Native polyacrylamide gel (4-6%)
-
TBE or TGE running buffer
-
Gel loading dye (non-denaturing)
-
Chemiluminescent or autoradiography detection system
Procedure:
-
Cell Treatment and Nuclear Extract Preparation:
-
Culture cells to the desired confluency and treat with the stimulus (e.g., TNF-α) in the presence or absence of this compound for the indicated time.
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the extraction kit.[8]
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
-
-
Probe Labeling:
-
Label the NF-κB consensus oligonucleotide with biotin or 32P according to the labeling kit's instructions.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components on ice:
-
Nuclear extract (5-10 µg)
-
Binding Buffer
-
Poly(dI-dC) (1-2 µg)
-
-
For competition assays, add a 100-fold molar excess of unlabeled NF-κB probe.
-
For supershift assays, add 1-2 µg of anti-p65 antibody and incubate for 20-30 minutes on ice prior to adding the labeled probe.
-
Add the labeled NF-κB probe (e.g., 20-50 fmol) to the reaction mixture.
-
Incubate the reaction at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Detection:
-
For biotin-labeled probes, transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
For 32P-labeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
Western Blot for NF-κB Signaling Proteins (p-p65, IκBα, β-actin)
This protocol is used to quantify the levels of key proteins in the NF-κB signaling pathway to assess the effect of this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (BCA or Bradford)
-
SDS-PAGE gels
-
SDS-PAGE running buffer
-
Protein transfer system (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (chemiluminescence detector or X-ray film)
Procedure:
-
Sample Preparation:
-
Treat cells with the desired stimuli and this compound concentrations.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli sample buffer.[11][12]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.[13][14]
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system or by exposing the membrane to X-ray film.
-
Strip the membrane and re-probe with antibodies for total p65, IκBα, and a loading control like β-actin to normalize the data.
-
IKK Kinase Assay
This protocol measures the in vitro kinase activity of the IKK complex immunoprecipitated from cell lysates.
Materials:
-
Cell lysis buffer (non-denaturing)
-
Anti-IKKβ antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Recombinant GST-IκBα (1-54) substrate
-
ATP (including [γ-32P]ATP)
-
SDS-PAGE gels and Western blot equipment
-
Phosphorimager or scintillation counter
Procedure:
-
Immunoprecipitation of IKK complex:
-
Treat cells as desired and lyse in a non-denaturing lysis buffer.
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-IKKβ antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the IKK complex.
-
Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer.[1]
-
-
Kinase Reaction:
-
Detection of Substrate Phosphorylation:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
After electrophoresis, dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the phosphorylated GST-IκBα.
-
Alternatively, the radioactivity of the excised band can be quantified using a scintillation counter.
-
Visualizations
Figure 1: The canonical NF-κB signaling pathway and the inhibitory action of this compound.
Figure 2: Detailed mechanism of this compound's inhibition of IKKβ.
Figure 3: General experimental workflow for studying this compound's effect on NF-κB signaling.
References
- 1. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. Role of cysteine residues of p65/NF-kappaB on the inhibition by the sesquiterpene lactone parthenolide and N-ethyl maleimide, and on its transactivating potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. licorbio.com [licorbio.com]
- 10. NFκB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. cdn.hellobio.com [cdn.hellobio.com]
- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for Parthenosin Extraction and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parthenosin is a sesquiterpene lactone, a major bioactive compound found in the invasive weed Parthenium hysterophorus. It possesses a range of biological activities, including potential anticancer, anti-inflammatory, and pesticidal properties, making it a compound of significant interest in drug development and agriculture.[1] This document provides detailed protocols for the extraction of this compound from P. hysterophorus and its subsequent purification, along with comparative data on various methodologies.
Section 1: Extraction of this compound
The extraction of this compound from P. hysterophorus can be achieved through several methods, each with varying efficiency, solvent consumption, and extraction time. The choice of method often depends on the available equipment, desired yield, and scale of operation.
Overview of Extraction Methods
Commonly employed methods for this compound extraction include conventional solvent extraction techniques like Soxhlet and maceration, as well as modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[1][2][3] The efficiency of these methods is influenced by parameters like the choice of solvent, temperature, extraction time, and the particle size of the plant material.[1]
Quantitative Data on Extraction Methods
The selection of an appropriate solvent is critical for maximizing the yield of this compound. Different solvents and methods have been evaluated, with results summarized below.
| Extraction Method | Plant Part | Solvent(s) | Key Parameters | Yield/Efficiency | Reference |
| Soxhlet Extraction | - | Methanol | Flow rate: 20 ml/min | Highest MTC: 4.77 x 10⁻⁶ m/s | [1] |
| Soxhlet Extraction | - | Ethanol | Flow rate: 20 ml/min | MTC: 4.01 x 10⁻⁶ m/s | [1] |
| Soxhlet Extraction | - | Chloroform | Flow rate: 20 ml/min | MTC: 3.78 x 10⁻⁶ m/s | [1] |
| Soxhlet Extraction | - | Acetic Acid | Flow rate: 20 ml/min | Lowest MTC: 3.6678 x 10⁻⁶ m/s | [1] |
| Ultrasound-Assisted | Flowers | Ethanol | - | Higher yield than decoction | [2] |
| Decoction | Flowers | Aqueous | - | Lower yield than UAE | [2] |
| Maceration | Flowers | Dichloromethane-Methanol | - | 1.65% extract yield | [2] |
| Soxhlet Extraction | Leaves & Bark | Chloroform, Methanol, Hexane | - | Yields: 2.51%, 8.05%, 2.54% respectively | [2] |
| Successive Extraction | Leaves | Pet. Ether, Chloroform, Methanol | - | 7g residue from 50g powder (Methanol) | [4] |
MTC: Mass Transfer Coefficient, a measure of extraction efficiency.
Experimental Protocols for Extraction
This method is efficient for exhaustive extraction, particularly for solutes with limited solubility.[1] Methanol has been shown to be a highly effective solvent in this setup.[1]
Materials and Equipment:
-
Dried and powdered Parthenium hysterophorus plant material (leaves are commonly used).
-
Methanol (analytical grade).
-
Soxhlet extractor apparatus (thimble, distillation flask, condenser).
-
Heating mantle.
-
Rotary evaporator.
Procedure:
-
Preparation: Weigh a desired amount of finely powdered, shade-dried P. hysterophorus leaves.
-
Loading: Place the powdered material into a cellulose thimble and insert the thimble into the main chamber of the Soxhlet extractor.
-
Solvent Addition: Fill the distillation flask to approximately two-thirds of its volume with methanol. The boiling point of methanol is 64.7°C.[1][5]
-
Assembly: Assemble the Soxhlet apparatus by connecting the flask to the extractor body and the condenser. Ensure all joints are properly sealed.
-
Extraction: Heat the distillation flask using a heating mantle. As the methanol vaporizes, it will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.
-
Cycling: Once the solvent level in the thimble reaches the top of the siphon tube, the solvent and extracted compounds will be siphoned back into the distillation flask. This process constitutes one cycle.
-
Duration: Continue the extraction process for a sufficient number of cycles (typically 6-8 hours) to ensure complete extraction.
-
Concentration: After extraction, turn off the heat and allow the apparatus to cool. Recover the methanol from the flask using a rotary evaporator to obtain the crude extract.
-
Drying: Dry the resulting crude extract in a vacuum oven to remove any residual solvent.
UAE is a valuable technique known for shorter extraction times, lower energy consumption, and high extraction yields compared to some traditional methods.[2][3]
Materials and Equipment:
-
Dried and powdered P. hysterophorus flowers or leaves.
-
Ethanol (86% has been shown to be optimal for similar compounds).[6]
-
Ultrasonic bath or probe sonicator.
-
Erlenmeyer flask.
-
Magnetic stirrer and stir bar.
-
Filtration apparatus (e.g., Buchner funnel with filter paper).
-
Rotary evaporator.
Procedure:
-
Preparation: Weigh 10 g of powdered P. hysterophorus flowers.
-
Mixing: Place the powder in an Erlenmeyer flask and add 190 mL of 86% ethanol (a 19:1 liquid-to-solid ratio).[6] Add a magnetic stir bar.
-
Sonication: Place the flask in an ultrasonic bath. Set the temperature (e.g., 40-50°C) and sonication time (e.g., 1.5 hours).[6] Begin sonication and stirring.
-
Filtration: After the extraction period, filter the mixture under vacuum to separate the extract from the plant residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude ethanolic extract.
-
Drying: Dry the crude extract completely under vacuum.
Section 2: Purification of this compound
Following extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate this compound. Column chromatography is the most common and effective method for this purpose.[4]
Overview of Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase moves through it.[7][8] For this compound, a silica gel stationary phase is typically used with a non-polar to moderately polar mobile phase.
Experimental Protocol for Purification
This protocol describes the purification of this compound from a crude methanol extract using silica gel column chromatography.[4]
Materials and Equipment:
-
Crude this compound extract.
-
Silica gel (100-200 mesh) for column chromatography.[4]
-
Glass chromatography column.
-
Solvents: n-Hexane and Ethyl Acetate (analytical grade).
-
Thin Layer Chromatography (TLC) plates (silica gel G coated).[4]
-
TLC developing chamber and UV lamp.
-
Collection tubes or flasks.
-
Rotary evaporator.
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, forming a uniform packed bed. Drain the excess solvent until the solvent level is just above the silica gel surface.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase (or chloroform/methanol).
-
Adsorb this solution onto a small amount of silica gel (dry loading).
-
Gently add the dried, extract-adsorbed silica gel to the top of the packed column, forming a narrow band.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A gradient elution is recommended (e.g., starting with 100% hexane, then 98:2, 95:5, 90:10 hexane:ethyl acetate, and so on).
-
The fraction containing this compound is reported to elute at 2% ethyl acetate in hexane.[4]
-
-
Fraction Collection and Analysis:
-
Collect the eluate in separate fractions (e.g., 10-20 mL each).
-
Monitor the separation by spotting each fraction on a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Visualize the spots under a UV lamp or by using an appropriate staining reagent.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
-
Concentration and Crystallization:
-
Concentrate the combined pure fractions using a rotary evaporator.
-
The concentrated solution can be left for slow evaporation to yield pure crystals of this compound. The reported yield from one study was 25 mg of pure compound from 7 g of crude residue.[4]
-
Section 3: Visualized Workflows
The following diagrams illustrate the key processes in this compound extraction and purification.
Caption: Workflow for this compound Extraction and Purification.
Caption: Key Factors Influencing this compound Extraction Efficiency.
References
- 1. ijcps.org [ijcps.org]
- 2. phcogj.com [phcogj.com]
- 3. Influence of the extraction mode on the yield of hyperoside, vitexin and vitexin-2''-O-rhamnoside from Crataegus monogyna Jacq. (hawthorn) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Biochemical Characterization of Different Chemical Components of Parthenium hysterophorus and Their Therapeutic Potential against HIV-1 RT and Microbial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatography [web.njit.edu]
Parthenolide Treatment in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of Parthenolide, a sesquiterpene lactone with promising anti-cancer properties, in a cell culture setting. These application notes and detailed protocols are intended to assist in the investigation of its mechanism of action and therapeutic potential.
Application Notes
Parthenolide has been shown to exhibit potent anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of key inflammatory and survival signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[3][4][5]
By targeting these pathways, Parthenolide can induce cancer cell death, inhibit metastasis, and potentially overcome drug resistance.[6][7] The effective concentration of Parthenolide can vary significantly between cell lines, necessitating preliminary dose-response studies to determine the optimal concentration for a given experiment.
Data Presentation: Parthenolide IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of Parthenolide in a specific cell line. The following table summarizes reported IC50 values for Parthenolide across various human cancer cell lines. It is important to note that these values can be influenced by experimental conditions such as cell density and incubation time.[8]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [1] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [1] |
| A549 | Lung Carcinoma | 4.3 | [8] |
| TE671 | Medulloblastoma | 6.5 | [8] |
| HT-29 | Colon Adenocarcinoma | 7.0 | [8] |
| HUVEC | Endothelial Cells | 2.8 | [8] |
| GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 | [2] |
| PC-9 | Non-small cell lung cancer | 15.36 ± 4.35 | [2] |
| H1650 | Non-small cell lung cancer | 9.88 ± 0.09 | [2] |
| H1299 | Non-small cell lung cancer | 12.37 ± 1.21 | [2] |
| 5637 | Bladder Cancer | ~5-10 (at 24h) | [9] |
| HL-60 | Acute Promyelocytic Leukemia | 1.8 ± 0.1 | [10] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 3.0 ± 0.2 | [10] |
| U-87 MG | Glioblastoma Multiforme | 5.3 ± 0.4 | [10] |
| DU-145 | Prostate Cancer | 8.2 ± 0.7 | [10] |
| NCI/ADR-RES | Ovarian Cancer (Adriamycin-resistant) | 4.5 ± 0.3 | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Parthenolide on cancer cells in culture.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Parthenolide on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Parthenolide (stock solution in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[12]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Parthenolide Treatment: Prepare serial dilutions of Parthenolide in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of Parthenolide (e.g., 0, 1, 2.5, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest Parthenolide treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the results to determine the IC50 value of Parthenolide for the specific cell line.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by Parthenolide using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Parthenolide
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Parthenolide (including a vehicle control) for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[15]
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.[15]
-
Annexin V-FITC and PI Addition: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube. Gently vortex the tubes.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[16]
-
Data Interpretation:
-
Annexin V- / PI- (Bottom-Left Quadrant): Live cells
-
Annexin V+ / PI- (Bottom-Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Top-Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Top-Left Quadrant): Necrotic cells
-
Western Blot Analysis for NF-κB and STAT3 Signaling Pathways
This protocol outlines the procedure for analyzing the protein expression levels of key components of the NF-κB and STAT3 signaling pathways following Parthenolide treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Parthenolide
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)[3][17]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After Parthenolide treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.
Quantitative Real-Time PCR (qRT-PCR) for Apoptosis-Related Genes (Bax and Bcl-2)
This protocol is for quantifying the mRNA expression levels of the pro-apoptotic gene Bax and the anti-apoptotic gene Bcl-2 after Parthenolide treatment.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Parthenolide
-
6-well plates
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH or β-actin)
Procedure:
-
RNA Extraction: Following Parthenolide treatment, harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.[18]
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a cDNA synthesis kit.[19]
-
qRT-PCR: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target gene (Bax or Bcl-2) and the housekeeping gene, and the qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. An increase in the Bax/Bcl-2 ratio indicates a shift towards apoptosis.[20]
Mandatory Visualizations
Signaling Pathways Affected by Parthenolide
References
- 1. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide ameliorates neurological deficits and neuroinflammation in mice with traumatic brain injury by suppressing STAT3/NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parthenolide Induces Apoptosis and Cell Cycle Arrest of Human 5637 Bladder Cancer Cells In Vitro [mdpi.com]
- 10. Synthesis and Antileukemic Activities of C1-C10-Modified Parthenolide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. biologi.ub.ac.id [biologi.ub.ac.id]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia Cell Line CCRF-CEM after High- Dose Prednisolone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cjmb.org [cjmb.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Synthesizing Parthenosin Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of Parthenosin (PTL) derivatives as potential therapeutic agents. Parthenolide, a sesquiterpenoid lactone originally isolated from the plant Tanacetum parthenium, has garnered significant interest in oncology due to its inhibitory effects on key cancer-promoting signaling pathways. However, its poor solubility and bioavailability have necessitated the development of derivatives with improved pharmacological properties.
This document outlines the synthesis of various PTL analogs, protocols for assessing their cytotoxic and apoptotic activity, and a summary of their efficacy. Furthermore, it details the signaling pathways influenced by these compounds, providing a basis for understanding their mechanism of action.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as LC50 and IC50 values (the concentration of the compound required to cause 50% cell death or inhibition of proliferation, respectively).
| Compound | Cell Line | Cancer Type | LC50 (µM)[1] | IC50 (µM) |
| Parthenolide (PTL) | Jurkat | T-cell leukemia | ~10 | |
| JeKo-1 | Mantle cell lymphoma | >10 | ||
| HeLa | Cervical adenocarcinoma | ~8 | ||
| SK-N-MC | Neuroblastoma | >10 | ||
| Derivative 29e | HT29 | Colorectal adenocarcinoma | 0.66[2] | |
| SW480 | Colorectal adenocarcinoma | 0.22[2] | ||
| PTL Analog 3b | MEC1 | Chronic lymphocytic leukaemia | ~5-10 | |
| PTL Analog 3c | MEC1 | Chronic lymphocytic leukaemia | ~5-10 | |
| PTL Analog 3o | MEC1 | Chronic lymphocytic leukaemia | ~5-10 | |
| Carbamate Derivative | SK-N-MC | Neuroblastoma | 0.6[1] | |
| PTL Analog 1 | Jurkat | T-cell leukemia | ~1-3[1] | |
| JeKo-1 | Mantle cell lymphoma | ~1-3[1] | ||
| HeLa | Cervical adenocarcinoma | ~1-3[1] | ||
| PTL Analog 2 | Jurkat | T-cell leukemia | ~1-3[1] | |
| JeKo-1 | Mantle cell lymphoma | ~1-3[1] | ||
| HeLa | Cervical adenocarcinoma | ~1-3[1] |
Experimental Protocols
Synthesis of this compound Derivatives
1. Synthesis of Aniline-Containing Parthenolide Derivatives [3]
This protocol describes the 1,4-conjugate addition of aniline derivatives to Parthenolide, catalyzed by squaric acid.
-
Materials:
-
Parthenolide (PTL)
-
Substituted aniline
-
Squaric acid
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of Parthenolide (1 equivalent) in a 1:1 mixture of methanol and water, add the substituted aniline (1.2 equivalents) and squaric acid (0.1 equivalents).
-
Stir the reaction mixture at 50°C for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired aniline-parthenolide derivative.
-
2. Chemoenzymatic Synthesis of Hydroxylated Parthenolide Analogs [1]
This method utilizes a P450 enzyme to introduce hydroxyl groups at specific positions on the Parthenolide scaffold, which can then be further functionalized.
-
Materials:
-
Parthenolide (PTL)
-
P450 enzyme (e.g., P450 BM3 variant)
-
NADPH regeneration system
-
Buffer solution (e.g., potassium phosphate buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
-
-
Procedure:
-
Prepare a reaction mixture containing Parthenolide, the P450 enzyme, and the NADPH regeneration system in the appropriate buffer.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-30°C) with shaking for 24-48 hours.
-
Monitor the formation of hydroxylated products by HPLC or LC-MS.
-
Once the reaction is complete, extract the mixture with an organic solvent like ethyl acetate.
-
Dry the organic extract and purify the hydroxylated parthenolide derivatives using silica gel column chromatography.
-
The purified hydroxylated intermediates can be further derivatized (e.g., through esterification or etherification) using standard organic synthesis techniques.
-
Biological Evaluation Protocols
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Parthenolide derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Treat the cells with various concentrations of the Parthenolide derivatives and a vehicle control (DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each derivative.
-
2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
Parthenolide derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the Parthenolide derivatives at their respective IC50 concentrations for a specified time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells promptly using a flow cytometer.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Signaling Pathways and Experimental Workflows
The anticancer effects of this compound and its derivatives are primarily attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
Parthenolide and its derivatives are well-documented inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Parthenolide is believed to directly inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.
Caption: NF-κB Signaling Pathway Inhibition by Parthenolide.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor implicated in cancer development and progression.[5] Constitutive activation of STAT3 is observed in a wide range of human cancers and is associated with cell proliferation, survival, angiogenesis, and metastasis. Parthenolide and its derivatives have been shown to inhibit the STAT3 signaling pathway, often by targeting upstream kinases such as Janus kinase (JAK).
Caption: STAT3 Signaling Pathway Inhibition by Parthenolide.
Experimental Workflow for Synthesis and Evaluation
The overall workflow for the synthesis and biological evaluation of this compound derivatives is a multi-step process that involves chemical synthesis, purification, characterization, and a series of in vitro assays.
Caption: General Workflow for Parthenolide Derivative Discovery.
References
- 1. Anticancer activity profiling of parthenolide analogs generated via P450-mediated chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide Derivatives as PKM2 Activators Showing Potential in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Parthenosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenosin, a sesquiterpene lactone primarily found in the invasive weed Parthenium hysterophorus, has garnered significant interest in the scientific community due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-protozoal properties. As research into the therapeutic potential of this compound progresses, the need for robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological samples, becomes increasingly critical.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be implemented in research and quality control laboratories.
Analytical Techniques for this compound Quantification
The two primary analytical techniques for the accurate and precise quantification of this compound are HPLC-UV and LC-MS/MS.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used, robust, and cost-effective technique for the quantification of this compound. The method relies on the separation of this compound from other components in a sample using a reversed-phase HPLC column, followed by its detection based on its ultraviolet (UV) absorbance at a specific wavelength.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for the analysis of this compound in complex matrices or when low detection limits are required. LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for the precise identification and quantification of the target analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the HPLC-UV and LC-MS/MS methods for the analysis of this compound and the structurally similar compound, Parthenolide. This data is compiled from various validation studies and provides a benchmark for method performance.
Table 1: HPLC-UV Method Performance for this compound/Parthenolide Quantification
| Parameter | Reported Values |
| Linearity Range | 0.05 - 0.25 mg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[1][2] |
| Limit of Detection (LOD) | Not explicitly stated in the provided search results |
| Limit of Quantification (LOQ) | Not explicitly stated in the provided search results |
| Accuracy (Recovery) | 97.5% - 100.4%[1][2] |
| Precision (%RSD) | < 2%[1][2] |
Table 2: LC-MS/MS Method Performance for Parthenolide Quantification
| Parameter | Reported Values |
| Linearity Range | 2.0 - 500 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Limit of Quantification (LOQ) | 2.0 ng/mL[3] |
| Accuracy (Recovery) | 89.55% - 95.79%[4] |
| Precision (%RSD) | < 8.3%[3] |
Experimental Protocols
Protocol 1: Quantification of this compound in Parthenium hysterophorus by HPLC-UV
This protocol details the extraction and analysis of this compound from dried plant material.
1. Sample Preparation: Extraction
-
Materials:
-
Dried and powdered Parthenium hysterophorus plant material.
-
Methanol (HPLC grade).
-
Ultrasonic bath.
-
Centrifuge.
-
0.45 µm syringe filters.
-
-
Procedure:
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol to the flask.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient or isocratic). A common starting point is a gradient of acetonitrile in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
UV Detection Wavelength: 210 nm.
-
-
Calibration:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
-
Analysis:
-
Inject the prepared sample extract.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol is suitable for the sensitive quantification of this compound in complex biological matrices like plasma. Note that the MRM transitions provided are for the closely related compound Parthenolide and may need to be optimized for this compound. The molecular weight of this compound is very similar to Parthenolide, so these transitions serve as an excellent starting point.
1. Sample Preparation: Protein Precipitation
-
Materials:
-
Plasma sample.
-
Acetonitrile (HPLC grade) containing an internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex mixer.
-
Centrifuge.
-
-
Procedure:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Parthenolide (surrogate for this compound): Precursor ion (m/z) 249.2 → Product ion (m/z) 231.1[3].
-
Internal Standard: To be determined based on the chosen standard.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
Calibration and Analysis:
-
Prepare calibration standards in the same biological matrix (e.g., blank plasma) and process them in the same way as the samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify this compound in the samples using this calibration curve.
-
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Decision Logic for Method Selection.
References
Application Notes and Protocols for Parthenolide Delivery Systems in Targeted Therapy
Introduction
Parthenolide (PTL), a sesquiterpenoid lactone derived from the feverfew plant (Tanacetum parthenium), has demonstrated significant potential as an anticancer agent.[1][2] Its therapeutic efficacy is attributed to its ability to modulate multiple critical signaling pathways involved in carcinogenesis, including NF-κB, STAT, and MAPK, and to induce apoptosis and inhibit cancer stem cells.[2][3] However, the clinical translation of free Parthenolide is severely hampered by its poor water solubility, low bioavailability, and instability.[1][2]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[1] Encapsulating Parthenolide within nanocarriers, such as polymeric nanoparticles, can enhance its solubility, protect it from degradation, prolong its circulation time, and enable targeted delivery to tumor tissues.[1] This document provides detailed application notes on Parthenolide nanoformulations, including quantitative data on their physicochemical characteristics and comprehensive protocols for their synthesis, characterization, and evaluation in preclinical models.
Data Presentation: Physicochemical Properties of Parthenolide Nanoformulations
The successful development of a Parthenolide delivery system hinges on optimizing its physicochemical properties to ensure stability, efficient drug loading, and controlled release. The table below summarizes key quantitative data from a study developing Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for Parthenolide delivery.[4]
| Formulation ID | Nanoparticle Type | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PTL-NP-01 | PLGA Nanoparticles (PLGA-PTL-NPs) | 172 | < 0.5 | -15 to -20 | 65 | 4.2 | [4] |
| PTL-NP-02 | Anti-CD44-Targeted PLGA NPs | 147 | < 0.5 | -10 to -15 | 65 | 4.2 | [4] |
Visualization of Key Concepts and Pathways
Experimental and Logical Workflows
Signaling Pathways Modulated by Parthenolide
// Nodes TNFa [label="TNF-α", fillcolor="#FBBC05", fontcolor="#202124"]; TNFR [label="TNFR", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#4285F4"]; IkB [label="IκBα", fillcolor="#4285F4"]; p50 [label="p50", fillcolor="#34A853"]; p65 [label="p65", fillcolor="#34A853"]; NFkB_inactive [label="p50-p65-IκBα\n(Inactive)", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_active [label="p50-p65\n(Active)", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=box, style=dashed, color="#5F6368", fontcolor="#202124"]; Transcription [label="Gene Transcription\n(Proliferation, Anti-Apoptosis)", fillcolor="#EA4335"]; PTL [label="Parthenolide", shape=ellipse, fillcolor="#EA4335"];
// Edges TNFa -> TNFR; TNFR -> IKK [label="activates"]; IKK -> IkB [label="phosphorylates"]; IkB -> NFkB_inactive [label="degrades"]; NFkB_inactive -> NFkB_active [label="releases"]; NFkB_active -> Nucleus; Nucleus -> Transcription;
// Inhibition PTL -> IKK [label="inhibits", color="#EA4335", style=bold, arrowhead=tee]; PTL -> p65 [label="inhibits\n(via Cys38 alkylation)", color="#EA4335", style=bold, arrowhead=tee];
// Grouping {rank=same; p50; p65; IkB} p50 -> NFkB_inactive [dir=none]; p65 -> NFkB_inactive [dir=none]; } .dot Caption: Parthenolide targets IKK and p65 to block NF-κB.
// Nodes PTL [label="Parthenolide-NP", shape=ellipse, fillcolor="#4285F4"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="↓ Bcl-2 (Anti-apoptotic)", fillcolor="#EA4335"]; Bax [label="↑ Bax (Pro-apoptotic)", fillcolor="#34A853"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#4285F4"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#4285F4"]; Apoptosis [label="Apoptosis", shape=box, fillcolor="#202124"];
// Edges PTL -> ROS; PTL -> Bcl2; PTL -> Bax; ROS -> Mito; Bcl2 -> Mito [arrowhead=tee, color="#EA4335"]; Bax -> Mito; Mito -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; } .dot Caption: PTL induces apoptosis via ROS and Bcl-2/Bax.
Experimental Protocols
Protocol 1: Synthesis of Parthenolide-Loaded PLGA Nanoparticles
This protocol is based on the single emulsion-solvent evaporation method, adapted for producing targeted Parthenolide-loaded nanoparticles.[4][5]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
PLGA-Maleimide (for targeted formulations)
-
Parthenolide (PTL)
-
Ethyl Acetate or Dichloromethane (DCM) (Organic Solvent)
-
Polyvinyl Alcohol (PVA) or Moliwol 4-88 (Surfactant)
-
Deionized (DI) Water
-
Magnetic stirrer, Probe sonicator, Rotary evaporator, Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 160 mg of PLGA and 20 mg of Parthenolide in 2 mL of ethyl acetate.
-
For targeted nanoparticles, co-dissolve 40 mg of PLGA-maleimide with the standard PLGA.[4]
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) solution of Moliwol 4-88 or PVA in DI water.
-
-
Emulsification:
-
Add the organic phase to 12 mL of the aqueous phase under continuous stirring on a magnetic stirrer.
-
Immediately sonicate the mixture using a probe sonicator on an ice bath. Sonicate intermittently (e.g., 1 second on, 3 seconds off) for a total of 90-120 seconds to form an oil-in-water (o/w) emulsion.[4][5]
-
-
Solvent Evaporation:
-
Transfer the emulsion to a rotary evaporator or stir at room temperature for 3-4 hours to allow the organic solvent (ethyl acetate) to evaporate, leading to nanoparticle formation.[4]
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 12,000-15,000 x g) for 20-30 minutes at 4°C.
-
Discard the supernatant, which contains the free, unencapsulated drug and excess surfactant.
-
Resuspend the nanoparticle pellet in DI water and repeat the centrifugation step twice to wash the particles.
-
-
Storage:
-
Resuspend the final purified nanoparticle pellet in DI water or a suitable buffer. For long-term storage, lyophilize the nanoparticles. Store at 4°C.
-
Protocol 2: Characterization of Nanoparticles
A. Particle Size, PDI, and Zeta Potential:
-
Dilute the nanoparticle suspension in DI water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).[4]
-
Record the Z-average diameter (particle size), Polydispersity Index (PDI), and Zeta Potential.
B. Encapsulation Efficiency (EE) and Drug Loading (DL): [4]
-
Prepare a standard curve of known Parthenolide concentrations using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Lyse a known amount of lyophilized PTL-loaded nanoparticles using a suitable organic solvent (e.g., DMSO or ethyl acetate) to release the encapsulated drug.
-
Measure the absorbance of the resulting solution and determine the concentration of Parthenolide using the standard curve.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis membrane method to simulate drug release.[6][7]
Materials:
-
Dialysis tubing (with a molecular weight cut-off, e.g., 10-14 kDa, sufficient to retain nanoparticles)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Orbital shaker or stirring plate
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Resuspend a known amount of PTL-loaded nanoparticles in 1-2 mL of PBS.
-
Transfer the nanoparticle suspension into a pre-wetted dialysis bag and seal both ends securely.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., 50 mL of PBS pH 7.4) in a beaker.
-
Place the beaker on an orbital shaker set to 100 rpm and maintain the temperature at 37°C to simulate physiological conditions.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantify the concentration of Parthenolide in the collected aliquots using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: In Vitro Cytotoxicity (MTT) Assay
This protocol determines the cytotoxic effect of PTL nanoparticles on cancer cells.[4][8][9]
Materials:
-
Cancer cell line of interest (e.g., KG-1a, Panc-1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Free Parthenolide, PTL-loaded nanoparticles, and blank nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of free PTL, PTL-loaded nanoparticles, and blank nanoparticles in the complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
Protocol 5: In Vivo Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of PTL nanoparticles in an acute myeloid leukemia (AML) patient-derived xenograft (PDX) model.[10][11]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Human AML cells
-
PTL-loaded nanoparticles, blank nanoparticles, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Flow cytometer and relevant antibodies (e.g., anti-human CD45)
Procedure:
-
Xenograft Implantation:
-
Inject human AML cells intravenously or subcutaneously into immunodeficient mice.
-
Allow 4-5 weeks for the leukemia to establish and engraftment to occur.
-
-
Treatment:
-
Randomly assign mice into treatment groups (e.g., PBS control, blank nanoparticles, free PTL, PTL-loaded nanoparticles).
-
Administer the treatments via a suitable route (e.g., intravenous injection). A sample regimen could be one injection every two weeks for a total of four weeks.[10]
-
-
Efficacy Monitoring:
-
Monitor the mice for signs of toxicity, body weight changes, and overall health.
-
If tumors are subcutaneous, measure tumor volume with calipers 2-3 times per week.
-
For leukemia models, periodically collect peripheral blood or bone marrow aspirates to quantify human leukemic cell engraftment (% human CD45+ cells) using flow cytometry.[10]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest tumors and organs (e.g., bone marrow, spleen).
-
Analyze the tissues for tumor burden, apoptosis (e.g., TUNEL assay), and inhibition of target pathways (e.g., NF-κB by immunohistochemistry).[10]
-
Compare tumor growth inhibition and survival rates between the different treatment groups.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Emerging Potential of Parthenolide Nanoformulations in Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Targeted Nano-Parthenolide Molecule against NF-kB in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanodelivery of Parthenolide Using Functionalized Nanographene Enhances its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Parthenolide induces rapid thiol oxidation that leads to ferroptosis in hepatocellular carcinoma cells [frontiersin.org]
- 10. In vivo targeting of leukemia stem cells by directing parthenolide-loaded nanoparticles to the bone marrow niche - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo targeting of leukemia stem cells by directing parthenolide-loaded nanoparticles to the bone marrow niche - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parthenosin Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenolide, a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), has garnered significant attention in cancer research due to its pro-apoptotic and anti-inflammatory properties.[1] This compound has demonstrated cytotoxic effects across a variety of cancer cell lines, primarily through the induction of apoptosis.[2][3] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways, most notably the inhibition of the pro-survival transcription factor NF-κB.[1][4] Parthenolide has been shown to induce cell death in cancer cells while often sparing normal cells, highlighting its therapeutic potential.[1] This document provides detailed protocols for assessing the cytotoxicity of parthenolide, along with data presentation and visualization of the key signaling pathways involved.
Data Presentation
The cytotoxic effects of parthenolide are often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for parthenolide vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 ± 0.45 | Not Specified | [5] |
| H1650 | Non-Small Cell Lung Cancer | 9.88 ± 0.09 | Not Specified | [5] |
| H1299 | Non-Small Cell Lung Cancer | 12.37 ± 1.21 | Not Specified | [5] |
| PC-9 | Non-Small Cell Lung Cancer | 15.36 ± 4.35 | Not Specified | [5] |
| A549 | Non-Small Cell Lung Cancer | 15.38 ± 1.13 | Not Specified | [5] |
| TE671 | Medulloblastoma | 6.5 | Not Specified | [6] |
| HT-29 | Colon Adenocarcinoma | 7.0 | Not Specified | [6] |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | 48 | [7][8] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | 48 | [7][8] |
| HepG2 | Hepatocellular Carcinoma | 18 | 24 | [9] |
| McA-RH7777 | Hepatocellular Carcinoma | 13 | 24 | [9] |
| SGC7901 | Gastric Cancer | 17.48 ± 1.07 | 48 | [10] |
| MDA-MB-231 | Breast Cancer | 3.48 ± 1.19 | 72 | [10] |
| SUM-159 | Breast Cancer | 3.06 ± 0.94 | 72 | [10] |
| Bcap-37 | Breast Cancer | 4.63 ± 1.07 | 72 | [10] |
| 4T-1 | Breast Cancer | 4.09 ± 0.03 | 72 | [10] |
| HCT-116 (p53+/+) | Colorectal Cancer | 17.6 ± 1.8 | 72 | [10] |
| HCT-116 (p53-/-) | Colorectal Cancer | 41.6 ± 1.2 | 72 | [10] |
| LNCaP | Prostate Cancer | 8.9 ± 1.9 | 72 | [10] |
| PC3 | Prostate Cancer | 2.7 ± 1.1 | 72 | [10] |
| DU145 | Prostate Cancer | 4.7 ± 1.9 | 72 | [10] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Parthenolide (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.[3] Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Parthenolide Treatment: Prepare serial dilutions of parthenolide from the stock solution in complete culture medium. The final concentrations should typically range from 0 to 100 µM.[11]
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the prepared parthenolide dilutions. Include a vehicle control group treated with the same concentration of DMSO as the highest parthenolide concentration.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[9][11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the parthenolide concentration to determine the IC50 value.
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
Annexin V-FITC and PI staining is a common flow cytometry-based method to detect apoptosis. In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
Parthenolide
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of parthenolide (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 or 48 hours).[5]
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be distinguished into four quadrants: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family proteins and caspases.[3]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control to normalize the expression of the target proteins.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for assessing parthenolide cytotoxicity.
Parthenolide-Induced Apoptotic Signaling Pathway
Caption: Parthenolide's mechanism of inducing apoptosis.
References
- 1. [Molecular mechanisms of parthenolide's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Parthenolide induces rapid thiol oxidation that leads to ferroptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving Parthenosin solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parthenolide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve Parthenolide?
Parthenolide is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] It is sparingly soluble in aqueous buffers.[1] For most in vitro assays, DMSO is the recommended solvent for creating a stock solution.
Q2: How do I prepare a stock solution of Parthenolide?
To prepare a stock solution, dissolve the crystalline solid Parthenolide in your solvent of choice (e.g., DMSO) to a desired concentration.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] Store the stock solution at -20°C or -80°C.[3]
Q3: What is the stability of Parthenolide in solution?
Parthenolide is relatively stable in DMSO when stored at -20°C or -80°C.[3] However, it is unstable in aqueous solutions, and it is not recommended to store aqueous solutions for more than one day.[1] The stability of Parthenolide in solution is also pH-dependent; it is more stable in a pH range of 5 to 7 and becomes unstable at a pH less than 3 or greater than 7.[4][5][6][7]
Q4: Can I sonicate Parthenolide to help it dissolve?
Yes, sonication can be used to aid in the dissolution of Parthenolide in the chosen solvent.
Q5: What are the known cellular targets of Parthenolide?
Parthenolide has multiple cellular targets. It is a known inhibitor of the NF-κB (Nuclear Factor kappa B) signaling pathway.[8] It also inhibits STAT3 (Signal Transducer and Activator of Transcription 3) signaling.[9] Additionally, Parthenolide can induce apoptosis through both intrinsic and extrinsic pathways.
Troubleshooting Guide
Issue 1: Parthenolide precipitates out of solution when added to my cell culture medium.
-
Cause A: Poor aqueous solubility. Parthenolide has very low solubility in water.[10][11] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous cell culture medium, the Parthenolide can precipitate.
-
Solution 1: Decrease the final concentration of the organic solvent. Ensure the final concentration of DMSO or other organic solvent in your cell culture medium is low (typically ≤ 0.5%) to maintain solubility and minimize solvent-induced cytotoxicity.
-
Solution 2: Increase the serum concentration in the medium. Serum proteins can help to stabilize hydrophobic compounds and prevent precipitation. If your experimental design allows, increasing the serum concentration might help.
-
Solution 3: Prepare the final working solution immediately before use. Do not store diluted aqueous solutions of Parthenolide.[1] Add the Parthenolide stock solution to the pre-warmed cell culture medium just before adding it to the cells.
-
Solution 4: Use a two-step dilution. First, dissolve Parthenolide in DMF, and then dilute this solution with the aqueous buffer of choice.[1]
-
-
Cause B: High final concentration of Parthenolide. The concentration of Parthenolide in your final working solution may be above its solubility limit in the cell culture medium.
-
Solution: Lower the final concentration of Parthenolide. If possible, reduce the working concentration of Parthenolide to a level that remains soluble in the medium.
-
Issue 2: I am not observing the expected biological effect of Parthenolide in my assay.
-
Cause A: Degradation of Parthenolide. Parthenolide can degrade over time, especially if not stored properly or if subjected to multiple freeze-thaw cycles.[10] Its stability is also affected by pH, with instability at pH values below 3 and above 7.[4][5][6][7]
-
Solution 1: Use a fresh stock solution. Prepare a fresh stock solution of Parthenolide from a new vial of the compound.
-
Solution 2: Aliquot the stock solution. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Solution 3: Check the pH of your medium. Ensure the pH of your cell culture medium is within the stable range for Parthenolide (pH 5-7).[4][5][6][7]
-
-
Cause B: Incorrect dosage. The concentration of Parthenolide used may be too low to elicit a response in your specific cell line or assay.
-
Solution: Perform a dose-response experiment. Test a range of Parthenolide concentrations to determine the optimal effective concentration for your experimental setup.
-
-
Cause C: Cell line resistance. Some cell lines may be inherently more resistant to the effects of Parthenolide.
-
Solution: Research your cell line. Review the literature to see if there is any information on the sensitivity of your chosen cell line to Parthenolide. Consider using a different cell line that is known to be sensitive to the compound as a positive control.
-
Quantitative Data Summary
Table 1: Solubility of Parthenolide in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL, ≥ 100 mg/mL | [1][11] |
| Ethanol | ~30 mg/mL | [1] |
| DMF | ~20 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1] |
| Water | < 0.1 mg/mL (insoluble) | [11] |
Experimental Protocols
Protocol 1: Preparation of Parthenolide Stock Solution
-
Weigh out the desired amount of crystalline Parthenolide in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the Parthenolide is completely dissolved.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[3]
Protocol 2: MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a range of concentrations of Parthenolide. Include a vehicle control (DMSO-treated) group.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[12][13]
-
After the incubation period, add a solubilization solution (e.g., DMSO or a specialized MTT solubilization buffer) to dissolve the formazan crystals.[13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of Protein Expression
-
Plate cells and treat them with the desired concentrations of Parthenolide for the specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling them in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p65 for NF-κB, p-STAT3, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Parthenolide|20554-84-1|MSDS [dcchemicals.com]
- 4. openjournals.ljmu.ac.uk [openjournals.ljmu.ac.uk]
- 5. The solution and solid state stability and excipient compatibility of parthenolide in feverfew - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of parthenolide from dissolution testing of powdered feverfew products - MedCrave online [medcraveonline.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchhub.com [researchhub.com]
Technical Support Center: Optimizing Parthenosin Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Parthenosin in preclinical animal studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during dosage optimization and administration.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for in vivo administration?
A1: this compound has low aqueous solubility, which presents a significant challenge for in vivo studies. A common strategy is to use a multi-component vehicle system. First, dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock can then be further diluted in a carrier vehicle such as corn oil, polyethylene glycol (PEG-400), or a saline solution containing a surfactant like Tween® 80. It is critical to ensure the final concentration of DMSO is low (typically <5%) to avoid vehicle-induced toxicity. Always include a vehicle-only control group in your experiments to account for any effects of the solvent system.
Q2: What is a suitable starting dose for my this compound efficacy study?
A2: A suitable starting dose should be determined through a pilot dose-range-finding study. This preliminary experiment uses a small number of animals to test a wide range of doses. The goal is to identify a dose that is well-tolerated but also shows biological activity. If no prior data exists, you can start with doses derived from in vitro IC50 values and scale them up, or review literature for similar sesquiterpene lactones. A typical starting point for a new compound might involve testing doses such as 10, 30, and 100 mg/kg.
Q3: What are the common signs of toxicity I should monitor for in animals treated with this compound?
A3: Animals should be monitored daily for signs of toxicity. Common indicators include significant weight loss (>15-20% of initial body weight), lethargy, ruffled fur, loss of appetite, diarrhea, and abnormal posture. If severe signs of distress are observed, the animal should be euthanized according to your institution's IACUC guidelines. These observations are crucial for determining the Maximum Tolerated Dose (MTD).
Q4: Which route of administration is best for this compound?
A4: The choice of administration route depends on the experimental goal and the desired pharmacokinetic profile.
-
Oral Gavage (PO): Suitable for assessing oral bioavailability and for studies mimicking clinical administration routes. However, absorption can be variable.
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Intraperitoneal (IP): Often used in preclinical models for its convenience and ability to bypass first-pass metabolism, leading to higher systemic exposure compared to oral administration.[1] This is a justifiable route for proof-of-concept and pharmacological studies.[1]
-
Intravenous (IV): Provides 100% bioavailability and is used for pharmacokinetic studies to determine parameters like clearance and volume of distribution. However, it can be technically challenging in small animals like mice.
Q5: What is the primary mechanism of action for this compound?
A5: this compound is known to exert its anti-inflammatory and anti-cancer effects primarily by inhibiting the NF-κB (nuclear factor kappa B) and STAT3 (signal transducer and activator of transcription 3) signaling pathways.[2][3] These pathways are crucial regulators of inflammation, cell survival, proliferation, and angiogenesis.[3][4][5] By blocking these pathways, this compound can suppress tumor growth and reduce inflammatory responses.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Formulation | Poor solubility; incorrect vehicle ratio; temperature changes. | 1. Increase the proportion of the initial organic solvent (e.g., DMSO), but keep the final concentration in the injected volume low. 2. Use sonication or gentle warming (if compound is heat-stable) to aid dissolution. 3. Prepare fresh formulations immediately before each use. |
| High Mortality or Severe Toxicity at Low Doses | Vehicle toxicity; incorrect dose calculation; acute sensitivity of the animal strain. | 1. Run a vehicle-only toxicity study to rule out solvent effects. 2. Double-check all dose calculations and dilutions. 3. Perform an acute toxicity study to determine the LD50 or Approximate Lethal Dose (ALD) and establish a safer dose range.[6] |
| No Observed Therapeutic Effect | Insufficient dosage; poor bioavailability; rapid metabolism/clearance; inactive compound. | 1. Conduct a dose-escalation study to test higher concentrations. 2. Perform a basic pharmacokinetic (PK) study to assess drug exposure (AUC, Cmax). 3. Consider an alternative administration route (e.g., switch from PO to IP) to increase systemic exposure. 4. Verify the purity and activity of your this compound batch. |
| High Variability in Animal Responses | Inconsistent formulation; inaccurate dosing technique; biological variability. | 1. Ensure the formulation is a homogenous solution or a uniform suspension before each administration. 2. Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage). 3. Increase the number of animals per group to improve statistical power. |
Quantitative Data Presentation
Since specific pharmacokinetic and toxicity data for this compound are not consistently published, the following tables are presented as hypothetical examples to guide researchers in structuring their own experimental data.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | T¹/₂ (hr) | Bioavailability (%) |
| IV | 5 | 1250 | 0.08 | 1850 | 2.5 | 100% |
| IP | 20 | 850 | 0.5 | 2720 | 3.1 | 73.5% |
| PO | 50 | 320 | 1.0 | 1480 | 3.5 | 16.0% |
| Data are presented as mean values and are for illustrative purposes only. |
Table 2: Example Dose-Response and Toxicity Data in a Xenograft Mouse Model
| Group | Dose (mg/kg, IP, daily) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Mortality |
| Vehicle Control | 0 | 0% | +5.2% | 0/10 |
| This compound | 10 | 25% | +3.1% | 0/10 |
| This compound | 30 | 58% | -4.5% | 0/10 |
| This compound | 60 | 85% | -16.8% | 2/10 |
| Data are presented as mean values at the end of a 21-day study and are for illustrative purposes only. |
Experimental Protocols & Methodologies
Protocol 1: Determining Vehicle Suitability and Maximum Tolerated Dose (MTD)
-
Objective: To identify a safe vehicle for this compound and determine the highest dose that can be administered without causing dose-limiting toxicity.
-
Materials: this compound, DMSO, PEG-400, Saline, healthy mice (e.g., C57BL/6, n=3-5 per group).
-
Procedure:
-
Formulation: Prepare a stock solution of this compound in 100% DMSO. For administration, prepare a vehicle of 10% DMSO, 40% PEG-400, and 50% saline. Dilute the this compound stock into this vehicle to achieve the desired final concentrations.
-
Dosing: Administer a single dose of this compound via the intended route (e.g., IP). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 60, 100, 150 mg/kg). Include a vehicle-only control group.
-
Monitoring: Observe animals for acute toxicity signs immediately after dosing and at regular intervals for the first 24 hours. Record body weight, clinical signs of toxicity, and mortality daily for 7-14 days.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or a body weight loss exceeding 20%.
-
Protocol 2: Basic Pharmacokinetic (PK) Study in Mice
-
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of this compound.
-
Materials: Cannulated mice (jugular vein) are recommended for serial blood sampling; this compound formulation; plasma collection tubes (with anticoagulant).
-
Procedure:
-
Dosing: Administer a single dose of this compound via the desired routes (e.g., 5 mg/kg IV and 50 mg/kg PO) to different groups of mice (n=3-5 per group).
-
Blood Sampling: Collect blood samples (approx. 20-30 µL) at predetermined time points. For IV: 0 (pre-dose), 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours. For PO: 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours.
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters using non-compartmental analysis.
-
Mandatory Visualizations (Graphviz)
Caption: this compound inhibits pro-inflammatory signaling pathways.
Caption: Workflow for a preclinical this compound efficacy study.
Caption: Troubleshooting logic for lack of therapeutic effect.
References
- 1. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IKK/NF-κB and STAT3 pathways: central signalling hubs in inflammation-mediated tumour promotion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of acute oral toxicity in rats by determination of the approximate lethal dose rather than the LD50 - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Parthenosin-induced cytotoxicity variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Parthenosin-induced cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
Parthenolide, a sesquiterpene lactone, primarily induces cytotoxicity by triggering apoptosis in cancer cells.[1][2] This programmed cell death is initiated through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Key molecular events include the upregulation of pro-apoptotic proteins like p53 and Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases.[1] Furthermore, this compound has been shown to inhibit key survival signaling pathways, notably the NF-κB and STAT3 pathways.[3][4][5][6]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line, incubation time, and the specific assay used. It is crucial to determine the IC50 value empirically for your specific experimental conditions. However, published literature provides a general range for various cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | 48 |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | 48 |
| MDA-MB-231 | Breast Cancer | ~5 | 72 |
| Du145 | Prostate Cancer | ~5 | 72 |
| MDA-MB-468 | Breast Cancer | ~5 | 72 |
| HCT116 | Colon Cancer | ~5 | 72 |
This table presents a summary of approximate IC50 values from cited literature.[1][4] Researchers should establish their own dose-response curves.
Q3: How should I prepare and store this compound for in vitro experiments?
For in vitro cell culture experiments, this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[7] It is critical to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, generally below 0.5%.[7] Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing small aliquots. The stability of this compound in cell culture media over long incubation periods can be a factor, so preparing fresh dilutions from the stock for each experiment is recommended.[8][9]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Potential Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a calibrated pipette and a consistent pipetting technique to dispense cells. Perform a cell count for each experiment to ensure consistent starting cell numbers.[10] |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing between each dilution step. For small volumes, consider preparing a larger volume of a less concentrated intermediate dilution. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) may be too high. Run a vehicle control with the highest concentration of the solvent used in the experiment to assess its effect on cell viability.[7] Keep the final solvent concentration consistent across all wells. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Compound Instability | This compound may degrade in culture medium over long incubation times. Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize exposure of the compound to light. |
Issue 2: No or Low Cytotoxicity Observed at Expected Concentrations
Potential Causes & Solutions
| Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | The IC50 value can vary between cell lines. Perform a dose-response experiment with a wider range of concentrations to determine the optimal cytotoxic concentration for your specific cell line. |
| Incorrect Assay Endpoint | The cytotoxic effect of this compound is time-dependent.[11] Consider extending the incubation time (e.g., 24, 48, 72 hours) to allow for the induction of apoptosis. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound due to their genetic background or expression levels of target proteins. Verify the expression of key targets like NF-κB and STAT3 in your cell line. Consider using a different, more sensitive cell line as a positive control. |
| Degraded this compound Stock | Improper storage or multiple freeze-thaw cycles can lead to the degradation of the this compound stock solution. Prepare fresh aliquots from a new stock and test their activity. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[12][13][14]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
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Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[10]
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Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of a fluorescent probe to measure the generation of intracellular ROS.[15][16]
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Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described in the MTT assay protocol. Include a positive control (e.g., H2O2) and a vehicle control.
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Probe Loading: After the desired incubation period, remove the treatment medium and wash the cells with pre-warmed PBS. Add 100 µL of a solution containing a ROS-sensitive fluorescent probe (e.g., 10 µM CM-H2DCFDA) in serum-free medium to each well.[15]
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Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
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Fluorescence Measurement: Wash the cells with PBS to remove the excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen probe (e.g., 485 nm excitation and 535 nm emission for DCF).
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Data Analysis: Express the ROS levels as a percentage of the vehicle control or relative fluorescence units.
Signaling Pathways & Experimental Workflows
Caption: this compound-induced signaling pathways leading to cytotoxicity.
Caption: General experimental workflow for assessing this compound-induced cytotoxicity.
Caption: A logical troubleshooting workflow for common issues.
References
- 1. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of bombesin in serum, plasma, urine, and culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. protocols.io [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Melatonin Rescued Reactive Oxygen Species-Impaired Osteogenesis of Human Bone Marrow Mesenchymal Stem Cells in the Presence of Tumor Necrosis Factor-Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
Parthenosin Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for Parthenosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a specific focus on minimizing and controlling for its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a sesquiterpene lactone well-known for its anti-inflammatory properties. Its primary on-target mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] It achieves this by directly targeting and inhibiting the IκB Kinase (IKK) complex.[2][3][4] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate pro-inflammatory and pro-survival gene expression.[3][4]
Q2: What are the major known off-target effects of this compound?
A2: this compound is known to be a promiscuous inhibitor, and researchers should be aware of several significant off-target effects:
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JAK/STAT3 Pathway Inhibition: this compound is a potent inhibitor of the STAT3 signaling pathway.[5][6] It has been shown to covalently modify and suppress the kinase activity of Janus kinases (JAKs), which are the primary upstream kinases responsible for STAT3 phosphorylation and activation.
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Tubulin Destabilization: It can covalently modify cysteine and histidine residues on tubulin itself. This interaction disrupts microtubule polymerization and can lead to tubulin protein aggregation.[7]
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Induction of Reactive Oxygen Species (ROS): this compound has been observed to induce ROS, although studies suggest this may not be the primary mechanism behind its inhibition of the JAK/STAT3 pathway.[6]
Q3: How does concentration influence the specificity of this compound?
A3: Like many small molecule inhibitors, the specificity of this compound is highly concentration-dependent. At lower concentrations, it is more likely to selectively inhibit its primary target, the NF-κB pathway. As the concentration increases, the probability of engaging with lower-affinity off-targets like JAKs and tubulin rises significantly. This can lead to broad-spectrum cellular effects, including widespread cytotoxicity that may mask the specific phenotype under investigation. Therefore, using the lowest effective concentration is a critical strategy for minimizing off-target effects.[8]
Q4: How can I determine the optimal working concentration for my experiment?
A4: The optimal concentration is cell-type and assay-dependent.[9] You must perform a dose-response curve (titration) for every new cell line and experimental endpoint. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) and measure your desired on-target effect (e.g., inhibition of IκBα degradation) and a general viability/cytotoxicity metric (e.g., MTT or LDH assay). The ideal concentration will be the lowest dose that gives a robust on-target effect with minimal impact on overall cell viability.
Q5: What experimental controls are essential for distinguishing on-target from off-target effects?
A5: A multi-pronged approach is necessary:
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Rescue Experiments: If possible, overexpress a downstream effector of your target pathway to see if it rescues the phenotype.
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Genetic Controls: Use cells where the target protein (e.g., the p65 subunit of NF-κB) has been knocked down or knocked out (e.g., via siRNA or CRISPR). If this compound still produces the same effect in these cells, it is likely acting through an off-target mechanism.[10]
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Secondary Assays: Concurrently measure the activity of known off-target pathways. For example, when studying NF-κB, perform a western blot for phosphorylated STAT3 (p-STAT3) to monitor for simultaneous inhibition of the STAT3 pathway.[11]
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Use of Alternative Inhibitors: Compare the phenotype induced by this compound with that of another, structurally different inhibitor of the same target pathway (e.g., a different IKK inhibitor).
Troubleshooting Guide
Problem 1: I'm observing massive cell death in my experiment, which seems too severe for just NF-κB inhibition.
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Possible Cause: The concentration of this compound is too high, leading to significant off-target cytotoxicity. This could be due to the disruption of tubulin polymerization or potent inhibition of pro-survival pathways like STAT3.[11][7]
-
Solution:
-
Perform a Dose-Response Curve: Re-evaluate your working concentration. Test a range of lower doses to find a window where you see inhibition of NF-κB signaling without inducing widespread cell death. Refer to the protocol for Determining Optimal this compound Concentration.
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Time-Course Experiment: Reduce the incubation time. Off-target effects can be time-dependent. Determine if a shorter exposure is sufficient to modulate the NF-κB pathway.
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Assess Apoptosis vs. Necrosis: Use an assay like Annexin V/PI staining to distinguish between programmed cell death (apoptosis) and necrosis. Widespread necrosis is a strong indicator of off-target toxicity.
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Problem 2: I'm not seeing consistent inhibition of NF-κB activity (e.g., no change in IκBα levels after stimulation).
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Possible Cause 1: this compound solution instability. This compound can be unstable in aqueous media over long periods.
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Solution 1: Prepare fresh this compound stock in DMSO and dilute it into your culture medium immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Possible Cause 2: Suboptimal experimental conditions. The cell density, serum concentration, or stimulation agent (e.g., TNF-α, LPS) might not be optimal for activating the NF-κB pathway in your specific cell line.
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Solution 2: Optimize your cell culture and stimulation conditions. Ensure your positive controls (stimulated cells without this compound) show robust IκBα degradation or NF-κB p65 phosphorylation.
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Possible Cause 3: Insufficient this compound concentration. Your chosen dose may be too low for the specific cell line being used.
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Solution 3: Re-run your dose-response curve to confirm you are using an effective concentration for inhibiting NF-κB in your system.
Problem 3: How can I be sure my observed phenotype is due to NF-κB inhibition and not an off-target effect on STAT3?
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Possible Cause: The phenotype is a result of STAT3 inhibition, or a combination of both NF-κB and STAT3 pathway modulation.
-
Solution:
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Simultaneous Pathway Analysis: In the same experiment, analyze key markers for both pathways. Use Western blotting to probe for IκBα degradation (NF-κB) and phosphorylation of STAT3 at Tyr705 (STAT3).[11] This will reveal if both pathways are being inhibited at your working concentration.
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Use a STAT3-Specific Activator/Inhibitor: Treat cells with a specific STAT3 activator (like IL-6)[11] and see if it reverses the phenotype caused by this compound. Conversely, compare the this compound-induced phenotype to that of a known, specific JAK or STAT3 inhibitor.
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Genetic Knockdown: Use siRNA to specifically knock down STAT3. If the phenotype in STAT3-knockdown cells mimics the effect of this compound treatment, it strongly suggests the effect is STAT3-mediated.
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, experimental duration, and the specific assay used.[9][12] The following table summarizes reported IC50 values to provide a reference range.
| Target / Assay | Cell Line(s) | Reported IC50 (µM) | Reference |
| IL-6-induced STAT3 Luciferase Activity | HepG2 | 2.63 | [11] |
| Cytotoxicity (MTT Assay) | SiHa (Cervical Cancer) | 8.42 | [13] |
| Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 9.54 | [13] |
| Radiation Sensitization | PC-3 (Prostate Cancer) | 5.0 (Dose modification factor of 1.7) | [10] |
Note: These values should be used as a starting point for your own experimental optimization.
Key Experimental Protocols
Protocol: Determining Optimal this compound Concentration
This protocol outlines how to perform a dose-response experiment to identify the optimal concentration that inhibits the target pathway with minimal cytotoxicity.
Methodology:
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Cell Seeding: Seed your cells in multiple plates (e.g., 96-well for viability, 12-well for protein analysis) at a density that ensures they are in a logarithmic growth phase (typically 60-70% confluency) at the time of treatment.
-
Prepare this compound Dilutions: Prepare a 2X concentrated serial dilution of this compound in your cell culture medium. A typical range to test is 0, 0.5, 1, 2.5, 5, 10, 20, and 40 µM.
-
Treatment: Remove the old medium from cells and add the 2X this compound dilutions. Also include a vehicle control (DMSO) at the highest concentration used.
-
Incubation: Incubate for the desired experimental duration (e.g., 24 or 48 hours).
-
Endpoint Analysis:
-
Viability Plate (96-well): Perform a cytotoxicity assay such as MTT or LDH release to measure cell viability across the concentration range.[14]
-
Protein Plate (12-well): For on-target analysis, stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α for 30 minutes to activate NF-κB) before harvesting. Lyse the cells and perform a Western blot to analyze levels of IκBα, phospho-p65, and phospho-STAT3.
-
-
Data Analysis: Plot cell viability (%) and target inhibition (%) against this compound concentration. Select the lowest concentration that provides significant target inhibition with >90% cell viability.
Protocol: Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondria.
Methodology:
-
Treat Cells: Seed cells in a 96-well plate and treat with your range of this compound concentrations as described above. Include wells with medium only (blank) and vehicle-treated cells (100% viability control).
-
Add MTT Reagent: Following the treatment period, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilize Crystals: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Pipette up and down to dissolve the crystals.
-
Measure Absorbance: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Calculate Viability: Normalize the absorbance readings of treated wells to the vehicle control wells to determine the percentage of viability.
Protocol: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Methodology:
-
Treat Cells: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE or Accutase. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
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Early apoptotic cells: Annexin V-positive, PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Signaling Pathways and Experimental Workflows
On-Target: NF-κB Pathway Inhibition
The following diagram illustrates how this compound inhibits the canonical NF-κB signaling pathway.
Caption: this compound's on-target inhibition of the IKK complex in the NF-κB pathway.
Off-Target: JAK/STAT Pathway Inhibition
This diagram shows the off-target inhibitory effect of this compound on the JAK/STAT signaling cascade.
Caption: this compound's off-target inhibition of JAKs in the STAT3 signaling pathway.
Experimental Workflow for Minimizing Off-Target Effects
This workflow provides a logical progression for designing experiments with this compound.
Caption: A logical workflow for designing robust this compound experiments.
References
- 1. Parthenolide attenuates LPS-induced activation of NF-κB in a time-dependent manner in rat myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 3. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. google.com [google.com]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of NF-kappaB activity by parthenolide induces X-ray sensitivity through inhibition of split-dose repair in TP53 null prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Parthenosin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with parthenosin and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the bioavailability of this compound and its derivatives?
A1: The primary challenges stem from the poor physicochemical properties of the parent compound, parthenolide (PTL). These include low aqueous solubility, chemical instability under certain physiological conditions, and consequently, low oral bioavailability.[1][2][3] These factors can lead to suboptimal concentrations at the target site and limit therapeutic efficacy in preclinical and clinical settings.
Q2: What is parthenolide's solubility in common laboratory solvents?
A2: Parthenolide is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[4][5] Stock solutions are typically prepared in DMSO, ethanol, or dimethylformamide (DMF).[4][5] For aqueous solutions for in vitro assays, it is recommended to first dissolve parthenolide in an organic solvent like DMSO and then dilute it with the aqueous buffer.[4][5]
Q3: How stable are this compound derivatives under different experimental conditions?
A3: The stability of parthenolide is significantly influenced by pH and temperature. It is relatively stable in solutions with a pH range of 5 to 7.[6][7] However, it becomes unstable at a pH below 3 or above 7.[6][7] Degradation increases with rising temperatures, with significant decomposition observed at temperatures of 40°C and higher over time.[6][8]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound Derivative in Aqueous Media
-
Problem: My this compound derivative is precipitating out of solution during my cell culture experiment.
-
Cause: Parthenolide and many of its derivatives have low water solubility. Direct addition to aqueous media can lead to precipitation.
-
Solution:
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol, or DMF.[4][5] The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Serial Dilution: Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentration while minimizing precipitation.
-
Formulation Strategies: For in vivo studies or persistent solubility issues, consider formulating the compound using techniques described below, such as liposomes or cyclodextrin complexes.
-
Issue 2: Inconsistent or Low Efficacy in In Vitro Assays
-
Problem: I am observing variable or lower-than-expected activity of my this compound derivative in cell-based assays.
-
Cause: This could be due to several factors including poor bioavailability, degradation of the compound, or issues with the experimental setup.
-
Solution:
-
Verify Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C as a solid) and has not degraded.[4] Prepare fresh stock solutions regularly.
-
Check for Solubility Issues: Visually inspect the culture wells for any signs of precipitation. As mentioned above, poor solubility can lead to a lower effective concentration.
-
Optimize Incubation Time: The effects of this compound derivatives can be time-dependent. Consider performing a time-course experiment to determine the optimal incubation period.
-
Consider Nanoformulations: Encapsulating the derivative in a nanoformulation can enhance its cellular uptake and stability in culture media, leading to more consistent results.[1][9]
-
Issue 3: Difficulty in Achieving Therapeutic Concentrations In Vivo
-
Problem: My this compound derivative shows good in vitro activity but has poor efficacy in animal models.
-
Cause: This is a classic bioavailability problem. The compound may be poorly absorbed, rapidly metabolized, or quickly cleared from circulation.
-
Solution:
-
Prodrug Approach: Synthesize a more water-soluble prodrug of your derivative. A well-known example is Dimethylamino Parthenolide (DMAPT), an analog of parthenolide with improved water solubility and oral bioavailability.[1][2]
-
Nanoformulation Strategies: Formulating the compound into nanoparticles, liposomes, or polymeric micelles can significantly improve its pharmacokinetic profile by increasing solubility, prolonging circulation time, and enabling targeted delivery.[1][9]
-
Alternative Routes of Administration: If oral bioavailability is the primary issue, consider alternative administration routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection, depending on the experimental design and formulation.
-
Data on Parthenolide Formulations to Enhance Bioavailability
| Formulation Type | Key Findings | Reference |
| Solubility in Organic Solvents | Ethanol: ~30 mg/mL, DMSO: ~20 mg/mL, DMF: ~20 mg/mL | [4] |
| Aqueous Solubility | Sparingly soluble. Approx. 0.5 mg/mL in a 1:1 DMF:PBS (pH 7.2) solution. | [4] |
| pH Stability | Relatively stable between pH 5 and 7. Unstable at pH < 3 or > 7. | [6][7] |
| Temperature Stability | Stable at 5°C. Significant degradation at 40°C and 50°C over time. | [6] |
| Liposomal Formulation (Chitosan-coated) | Particle Size: 251 nm; Encapsulation Efficiency: 94.5%; Zeta Potential: +34.72 mV; Drug Release: ~10% in 48h at pH 7.4. | [10] |
| PLGA Nanoparticles (Targeted) | Decreased leukemic cell proliferation by 40% with 5 µM PLGA-antiCD44-PTL nanoparticles compared to ~10% with free PTL. | [3] |
| Prodrug (DMAPT) | Water solubility >1000 times greater than parthenolide. Has entered Phase 1 clinical trials. | [11] |
Experimental Protocols
Protocol 1: Preparation of Parthenolide-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a general guideline based on the thin-film hydration technique, a common method for preparing liposomes.
Materials:
-
Parthenolide or this compound derivative
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture, 3:7 v/v)
-
Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve the this compound derivative, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 35-45°C) until a thin, dry lipid film is formed on the flask wall.[12]
-
Continue to dry the film under high vacuum for at least 4 hours to remove any residual solvent.[12]
-
-
Hydration:
-
Add the pre-warmed hydration buffer (PBS) to the flask containing the lipid film.
-
Agitate the flask by hand or on a shaker at a temperature above the lipid phase transition temperature until the lipid film is fully hydrated and has formed multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (SUVs or LUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[12]
-
-
Purification:
-
Remove any unencapsulated (free) drug by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxicity of a this compound derivative.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[13]
-
Multichannel pipette
-
Plate reader spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative from the stock solution in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control) to each well.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14][15]
-
-
MTT Addition:
-
Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.[13]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Determination of parthenolide from dissolution testing of powdered feverfew products - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Parthenolide inhibits tumor-promoting effects of nicotine in lung cancer by inducing P53 - dependent apoptosis and inhibiting VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. openjournals.ljmu.ac.uk [openjournals.ljmu.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. The Emerging Potential of Parthenolide Nanoformulations in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel formulation of parthenolide-loaded liposome coated with chitosan and evaluation of its potential anticancer effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parthenolide regulates oxidative stress-induced mitophagy and suppresses apoptosis through p53 signaling pathway in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Parthenosin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Parthenosin resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
1. My cancer cell line shows reduced sensitivity to this compound. What are the common mechanisms of resistance?
Resistance to this compound in cancer cells is often multifactorial, primarily involving the upregulation of pro-survival signaling pathways. The most commonly implicated pathways include:
-
NF-κB Signaling: Parthenolide, the active component of this compound, is known to inhibit the NF-κB pathway by targeting IκB kinase (IKK), preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit.[1][2][3] Resistant cells may develop mechanisms to bypass this inhibition or upregulate downstream NF-κB targets.
-
STAT3 Signaling: Constitutive activation of the STAT3 signaling pathway is a known driver of drug resistance.[4] Parthenolide can inhibit STAT3 phosphorylation, but resistant cells may have alternative mechanisms to maintain STAT3 activity.[5][6][7]
-
PI3K/Akt/mTOR Signaling: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.[4] Parthenolide has been shown to inhibit this pathway, but resistance can emerge through pathway reactivation or upregulation of downstream effectors.[8][9][10]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family (e.g., Mcl-1), can confer resistance to this compound-induced apoptosis.[11]
2. How can I confirm that my cell line has developed resistance to this compound?
Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound compared to the parental, sensitive cell line. An increase of several fold is a strong indicator of resistance.[12][13] This is determined through a dose-response cytotoxicity assay, such as the MTT or resazurin assay.
3. What strategies can I employ to overcome this compound resistance?
The most effective strategy to overcome this compound resistance is through combination therapy.[14][15] By targeting the resistance-mediating pathways, you can re-sensitize the cancer cells to this compound. Promising combinations include:
-
NF-κB Inhibitors: Combining this compound with other NF-κB inhibitors can enhance its efficacy.[16][17][18]
-
STAT3 Inhibitors: Co-treatment with a STAT3 inhibitor can counteract resistance driven by this pathway.
-
PI3K/Akt/mTOR Inhibitors: Inhibitors of this pathway, such as wortmannin or rapamycin, have shown synergistic effects with Parthenolide in preclinical models.[14]
-
BH3 Mimetics: For resistance mediated by anti-apoptotic proteins, combining this compound with BH3 mimetics like S63845 (an Mcl-1 inhibitor) can effectively induce apoptosis.[11]
-
Conventional Chemotherapeutics: this compound has been shown to synergize with conventional drugs like cisplatin and paclitaxel.[18]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High IC50 value for this compound in my cell line. | The cell line may have intrinsic or acquired resistance. | 1. Confirm the IC50 value with a repeat experiment. 2. If resistance is confirmed, investigate the underlying mechanism by assessing the activation status of the NF-κB, STAT3, and PI3K/Akt pathways via Western blot. 3. Consider using a combination therapy approach to re-sensitize the cells. |
| Inconsistent results in cytotoxicity assays. | Experimental variability. | 1. Ensure consistent cell seeding density. 2. Verify the concentration and stability of your this compound stock solution. 3. Use a sufficient number of technical and biological replicates. |
| Combination therapy is not showing a synergistic effect. | 1. Suboptimal drug concentrations or ratios. 2. The targeted pathway may not be the primary driver of resistance in your specific cell line. | 1. Perform a dose-matrix experiment to determine the optimal concentrations and ratios for synergy. 2. Analyze the activation status of multiple resistance pathways to identify the dominant mechanism. |
| Difficulty in interpreting Western blot results for signaling pathways. | 1. Antibody quality. 2. Suboptimal protein extraction or loading. | 1. Use validated antibodies for phosphorylated and total proteins. 2. Ensure complete cell lysis and accurate protein quantification. 3. Include appropriate positive and negative controls. |
Quantitative Data Summary
Table 1: IC50 Values of Parthenolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | ~5 | [19] |
| HepG2 | Liver Cancer | ~2.6 | [5] |
| MKN-28 | Gastric Cancer | Not specified | [18] |
| MKN-45 | Gastric Cancer | Not specified | [18] |
| MKN-74 | Gastric Cancer | Not specified | [18] |
| A549 | Lung Cancer | Not specified | [8] |
| H1299 | Lung Cancer | Not specified | [8] |
Table 2: Examples of Parthenolide Combination Therapies and their Effects
| Combination | Cancer Type | Effect | Reference |
| Parthenolide + Balsalazide | Colorectal Cancer | Synergistic inhibition of NF-κB activation | [16] |
| Parthenolide + Cisplatin | Gastric Cancer | Synergistic growth inhibition | [18] |
| Parthenolide + Paclitaxel | Gastric Cancer | Enhanced chemosensitivity | [18] |
| Parthenolide + Wortmannin | Acute Myeloid Leukemia | Synergistic toxicity against AML stem cells | [14] |
| Parthenolide + Rapamycin | Acute Myeloid Leukemia | Synergistic toxicity against AML stem cells | [14] |
| Parthenolide + S63845 | Melanoma | Synergistic induction of massive apoptosis | [11] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[20][21]
-
Protocol 2: Western Blot Analysis of NF-κB and STAT3 Pathway Activation
This protocol describes how to assess the phosphorylation status of key proteins in the NF-κB and STAT3 signaling pathways.
Materials:
-
Cancer cell line (sensitive and resistant)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).[22]
-
Visualizations
Caption: Key signaling pathways involved in this compound resistance.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of Akt/NF-κB pathway in antitumor effects of parthenolide on glioblastoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parthenolide inhibits human lung cancer cell growth by modulating the IGF‑1R/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parthenolide Inhibits Cell Viability and Induces Apoptosis in Melanoma through Inhibition of PI3K/AKT Signaling [aber.apacsci.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Synergistic activity of S63845 and parthenolide to overcome acquired resistance to MEK1/2 inhibitor in melanoma cells: Mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment | PLOS Computational Biology [journals.plos.org]
- 14. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Combined Parthenolide and Balsalazide Have Enhanced Antitumor Efficacy Through Blockade of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Parthenolide enhances the metronomic chemotherapy effect of cyclophosphamide in lung cancer by inhibiting the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Refining Parthenosin Synthesis for Higher Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Parthenosin. Our goal is to help you overcome common challenges and optimize your experimental protocols for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the total synthesis of this compound is consistently low. What are the most critical steps to focus on for optimization?
A1: Low overall yield in a multi-step synthesis is a common challenge. For this compound and its analogs like Parthenolide, key reactions that significantly impact the overall yield include the macrocyclization step, stereoselective additions, and the final lactonization and epoxidation steps. Specifically, the efficiency of the macrocyclic Barbier reaction or an intramolecular alkylation to form the 10-membered ring is crucial. Additionally, the diastereoselectivity of reactions establishing the stereocenters, such as allylboration or aldol reactions, will directly affect the yield of the desired isomer. Careful optimization of reaction conditions (temperature, solvent, catalyst, and reaction time) for these key transformations is paramount.
Q2: I am observing the formation of multiple diastereomers. How can I improve the stereoselectivity of my reactions?
A2: Achieving high stereoselectivity is a primary challenge in the synthesis of complex natural products like this compound. To improve the diastereoselectivity, consider the following:
-
Chiral Reagents and Catalysts: Employing chiral auxiliaries or catalysts in reactions like the 2-(silyloxymethyl)allylboration can significantly enhance enantioselectivity.
-
Substrate Control: The inherent stereochemistry of your substrate can influence the outcome of subsequent reactions. For instance, in the anionic oxy-Cope rearrangement, the conformation of the starting material directs the stereochemical outcome.
-
Reaction Conditions: Temperature and solvent polarity can have a profound effect on stereoselectivity. Lowering the reaction temperature often increases selectivity. The choice of solvent can influence the transition state geometry of the reaction.
Q3: What are the best practices for purifying this compound from the final reaction mixture?
A3: Purification of sesquiterpene lactones like this compound can be challenging due to their polarity and potential for degradation. High-performance liquid chromatography (HPLC) is a powerful technique for obtaining high-purity this compound. A common approach involves initial purification by flash column chromatography on silica gel, followed by preparative HPLC for final purification. For column chromatography, a gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective. It is crucial to monitor the fractions carefully by thin-layer chromatography (TLC) or analytical HPLC.
Troubleshooting Guides
Problem 1: Low Yield in the Macrocyclic Barbier Reaction for 10-Membered Ring Formation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inactive metal (e.g., Zinc, Samarium). | Activate the metal surface prior to the reaction. For example, zinc dust can be activated by washing with dilute HCl, followed by water, ethanol, and ether, and then dried under vacuum. |
| Low reaction temperature. | While lower temperatures can improve stereoselectivity, the Barbier reaction often requires a specific temperature to initiate. Gradually increase the reaction temperature and monitor the reaction progress by TLC. | |
| Impurities in the solvent or reagents. | Ensure all solvents and reagents are anhydrous and of high purity. The organometallic species formed in situ are highly reactive and sensitive to moisture and other electrophilic impurities. | |
| Formation of intermolecular side products | High concentration of the starting material. | The intramolecular Barbier reaction is favored under high dilution conditions to minimize intermolecular reactions. Use a syringe pump to add the substrate slowly to the reaction mixture. |
| Decomposition of the product | Prolonged reaction time or harsh work-up conditions. | Monitor the reaction closely and quench it as soon as the starting material is consumed. Use a mild acidic work-up (e.g., saturated aqueous NH4Cl) to hydrolyze the intermediate alkoxide. |
Problem 2: Poor Diastereoselectivity in the 2-(Silyloxymethyl)allylboration Reaction
| Symptom | Possible Cause | Suggested Solution |
| Formation of a nearly 1:1 mixture of diastereomers | Achiral or inefficient chiral borane reagent. | Use a well-established chiral allylborane reagent, such as those derived from diisopinocampheylborane ((Ipc)2BCl) or a tartrate-based ligand. |
| Incorrect reaction temperature. | Allylboration reactions are typically performed at low temperatures (-78 °C) to maximize stereoselectivity. Ensure your cooling bath maintains a stable low temperature throughout the addition and reaction time. | |
| Inappropriate solvent. | The choice of solvent can influence the transition state. Ethereal solvents like diethyl ether or THF are commonly used. Experiment with different aprotic solvents to find the optimal conditions for your specific substrate. | |
| Low yield of the desired product | Steric hindrance in the substrate or reagent. | If the aldehyde or the allylborane is sterically demanding, the reaction rate may be slow. Consider using a less hindered borane reagent if possible, or increase the reaction time. |
| Decomposition of the borane reagent. | Allylboranes can be sensitive to air and moisture. Handle them under an inert atmosphere (e.g., argon or nitrogen). |
Problem 3: Incomplete Anionic Oxy-Cope Rearrangement or Side Product Formation
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to proceed to completion | Incomplete deprotonation of the alcohol. | Use a strong, non-nucleophilic base like potassium hydride (KH). Ensure the KH is fresh and active. Impurities in KH can quench the reaction.[1] |
| Presence of protic impurities. | The reaction is extremely sensitive to protic impurities. Use rigorously dried solvents and glassware. | |
| Formation of undesired side products | Fragmentation or alternative rearrangement pathways. | The conformation of the 1,5-diene precursor is critical for a successful oxy-Cope rearrangement. Ensure the substrate is synthesized with the correct stereochemistry to favor the desired chair-like transition state.[1] |
| Polymerization of the starting material or product. | Trace impurities in potassium hydride have been reported to cause polymerization. Pre-treating KH with iodine can remove these impurities.[1] |
Experimental Protocols
Key Reaction: Stereoselective Allylboration for the Synthesis of a Parthenolide Intermediate
This protocol is adapted from the total synthesis of (-)-Parthenolide and is a representative example of a key stereoselective step.
Reaction Scheme: (Aldehyde Substrate) + (Chiral Allylborane Reagent) → (Homoallylic Alcohol Intermediate)
Materials:
-
Aldehyde substrate
-
Chiral allylborane reagent (e.g., prepared from (+)-diisopinocampheylborane)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the aldehyde substrate in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To this solution, add a pre-cooled (-78 °C) solution of the chiral allylborane reagent in anhydrous diethyl ether dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reported Yields for Key Steps in Parthenolide Synthesis
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Macrocyclic Barbier Reaction | Acyclic precursor | 10-membered ring intermediate | Not specified | N/A |
| 2-(Silyloxymethyl)allylboration | Epoxy aldehyde | Homoallylic alcohol | 72 | N/A |
| Anionic Oxy-Cope Rearrangement | 1,5-dien-3-ol | Unsaturated ketone | High (qualitative) | N/A |
| Overall Synthesis | Geranyl acetate | (-)-Parthenolide | 4.3 (16 steps) | N/A |
Visualizations
Caption: General workflow for the total synthesis and purification of this compound.
Caption: A logical approach to troubleshooting low yield and purity issues in synthesis.
References
Navigating Parthenosin Bioactivity: A Technical Support Center for Researchers
Shanghai, China - To address the growing need for clarity and reproducibility in studies involving the sesquiterpene lactone parthenosin, a new technical support center has been launched. This resource provides researchers, scientists, and drug development professionals with a comprehensive suite of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this compound bioactivity assays. Inconsistencies in experimental outcomes can often be attributed to subtle variations in methodology and compound handling, issues this support center aims to resolve.
This compound, a natural compound of interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects, can present challenges in the laboratory. This support center offers detailed protocols, data presentation standards, and visual guides to foster consistency and accuracy in research findings.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent across experiments. What are the common causes?
A1: Inconsistent IC50 values are a frequent challenge. Several factors can contribute to this variability:
-
This compound Purity and Stability: The purity of your this compound sample is critical. Impurities can alter its bioactivity. Additionally, this compound can be unstable in aqueous solutions, degrading over time. It is crucial to prepare fresh solutions for each experiment.[1][2][3]
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Solubility Issues: this compound has poor water solubility.[4] Incomplete solubilization in your stock solution can lead to inaccurate concentrations in your assays. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5] Ensure the stock solution is clear before further dilution.
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to this compound.[6][7][8] Factors such as the expression levels of target proteins and the cellular metabolic rate can influence the IC50 value.
-
Assay-Specific Parameters: Variations in cell seeding density, incubation time, and the specific cytotoxicity assay used (e.g., MTT, XTT, LDH) can all impact the final IC50 value.[5]
Q2: I am observing unexpected or contradictory results in my apoptosis assays with this compound. What should I check?
A2: Contradictory apoptosis results can stem from several sources:
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Timing of Analysis: Apoptosis is a dynamic process. The timing of your analysis after this compound treatment is crucial. Early apoptosis is characterized by phosphatidylserine (PS) externalization (detected by Annexin V), while late-stage apoptosis involves loss of membrane integrity (detected by propidium iodide - PI).[9][10] Analyzing at a single, arbitrary time point may miss the peak apoptotic response.
-
Parthenolide vs. This compound: Much of the available literature focuses on parthenolide, a related compound. While structurally similar, their bioactivities may differ. Ensure you are referencing data specific to this compound whenever possible.[7]
-
Mechanism of Cell Death: this compound may induce other forms of cell death besides apoptosis, such as necrosis, depending on the concentration and cell type. This can lead to a mixed population of dying cells and complicate the interpretation of apoptosis-specific assays.
Q3: How should I prepare and store this compound stock solutions to ensure consistency?
A3: Proper preparation and storage of this compound stock solutions are fundamental for reproducible results.
-
Solvent Selection: High-purity DMSO is the recommended solvent for preparing a concentrated stock solution.
-
Preparation: To prepare a stock solution, dissolve the this compound powder in a small amount of DMSO by gentle vortexing. Ensure complete dissolution before adding it to your aqueous buffer or cell culture medium.[11]
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[12][13] Protect the solution from light. For short-term storage, 4°C is acceptable for a few days. However, for long-term stability, frozen storage is essential.
Troubleshooting Guides
Issue 1: High Variability in MTT Assay Results
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization of this compound | Visually inspect the stock solution for any precipitate. If not fully dissolved, gently warm the solution or sonicate briefly. Prepare fresh dilutions for each experiment. |
| DMSO Cytotoxicity | Run a vehicle control with the same final concentration of DMSO used in your highest this compound treatment group. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).[5] |
| Variable Cell Seeding Density | Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number for all wells. Perform a cell count and viability assessment before each experiment. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound and the MTT reagent across all experiments. |
Issue 2: Difficulty Interpreting Apoptosis Data from Annexin V/PI Staining
| Potential Cause | Troubleshooting Step |
| Suboptimal Staining | Titrate Annexin V and PI concentrations to determine the optimal staining for your cell line. Include unstained, single-stained (Annexin V only and PI only), and positive controls (e.g., cells treated with a known apoptosis inducer). |
| Late-Stage Apoptosis or Necrosis | If a high percentage of cells are PI-positive, you may be observing late-stage apoptosis or necrosis. Consider analyzing at earlier time points post-treatment. |
| Low Apoptotic Population | The concentration of this compound may be too low, or the incubation time too short. Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your cell line. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on parthenolide, a closely related analog of this compound. These values can serve as a reference point for designing experiments with this compound, but it is important to empirically determine the optimal conditions for your specific experimental setup.
Table 1: IC50 Values of Parthenolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | 48 |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | 48 |
| MCF-7 | Breast Cancer | 6 - 9 | 48 |
| MDA-MB-231 | Breast Cancer | 6 - 9 | 48 |
Data compiled from multiple sources.[6][8]
Table 2: Parthenolide-Induced Cell Cycle Arrest
| Cell Line | Parthenolide Concentration (µmol/L) | % of Cells in G0/G1 Phase (Increase) | % of Cells in S Phase (Decrease) |
| Vascular Smooth Muscle Cells | 10 - 30 | 19.2% - 65.7% | 50.7% - 84.8% |
Data adapted from a study on rat aortic vascular smooth muscle cells.[14]
Detailed Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use appropriate controls to set the gates for live, early apoptotic, late apoptotic, and necrotic populations.[9]
Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.[15]
Signaling Pathways and Experimental Workflows
This compound is known to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. Understanding these pathways is crucial for interpreting experimental results.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound bioactivity assessment.
Caption: Troubleshooting decision tree for inconsistent this compound bioactivity results.
References
- 1. Stability kinetics of ginsenosides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Quantitative-Phase Dynamics of Apoptosis and Lytic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of anti-invasive activity of parthenolide and 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one (MZ-6)--a new compound with α-methylene-γ-lactone motif--on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis-mediated cytotoxic effects of parthenolide and the new synthetic analog MZ-6 on two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Characterisation of a Novel NF- κ B Reporter Cell Line for Investigation of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phytotechlab.com [phytotechlab.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. enfanos.com [enfanos.com]
- 14. Parthenolide inhibits proliferation of vascular smooth muscle cells through induction of G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Parthenolide attenuated the apoptosis induced by paclitaxel [cjpt.magtechjournal.com]
strategies to reduce Parthenosin degradation during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parthenolide. The information provided is intended to help minimize degradation during storage and experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage of Solid Parthenolide
-
Question: My powdered Parthenolide extract shows decreased purity over time. What is the best way to store it?
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Answer: The stability of solid Parthenolide is significantly influenced by temperature and humidity.[1][2][3][4][5] For optimal long-term storage, powdered Parthenolide or feverfew extract should be stored at freezer conditions (-15°C).[2][6] If freezer storage is not available, refrigeration at 5°C with controlled low relative humidity (around 31% RH) is also effective, showing minimal degradation over a 6-month period.[3][4][5][7] Avoid storing at room temperature or higher, as significant degradation can occur, with losses up to 40% after 6 months at 50°C.[2][3][4][5][7] It is also crucial to protect the solid from moisture, as higher relative humidity accelerates degradation.[2][3][4][5]
-
-
Question: Does light exposure affect solid Parthenolide during storage?
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Answer: Studies have shown that light exposure (sunlight or fluorescent light) does not significantly affect the stability of pure Parthenolide or Parthenolide in dry feverfew powder during storage.[1] In fact, some research suggests that exposure to light during the drying process of feverfew leaves might even increase the Parthenolide content.[1]
-
Parthenolide in Solution
-
Question: I'm preparing a Parthenolide solution for my experiments. What is the optimal pH to maintain its stability?
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Answer: Parthenolide in solution is most stable in a pH range of 5 to 7.[1][3][4][5][7][8] It becomes unstable in acidic conditions (pH < 3) and alkaline conditions (pH > 7).[1][3][4][5][7][8] The primary degradation pathway in solution is believed to be hydrolysis, which is catalyzed by both acid and base.[7][9] For short-term storage of solutions, a mildly acidic infusion at pH 4.6 stored under refrigeration can preserve Parthenolide content for approximately 4 months.[1]
-
-
Question: I need to heat my Parthenolide solution for an experiment. How stable is it to thermal stress?
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Answer: While short-term exposure to high temperatures (even up to 130°C for dry samples) might not cause significant immediate degradation, prolonged heating of Parthenolide in solution will accelerate its degradation.[1][10] The degradation in solution follows pseudo-first-order kinetics with thermal treatment.[1] It is advisable to minimize the duration and temperature of heating whenever possible.
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Formulation & Excipients
-
Question: Are there any excipients I should avoid when formulating Parthenolide?
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Answer: Yes, the choice of excipients can significantly impact Parthenolide stability. Formulations based on cetomacrogol, polysorbate 60, and natrosol have been reported to be the least stable.[1] However, a screening study has shown that Parthenolide in feverfew extract exhibits good compatibility with many commonly used excipients under stressed conditions (50°C/75% RH) for a 3-week period.[3][4] It is always recommended to conduct compatibility studies with your specific formulation.
-
Quantitative Data Summary
Table 1: Effect of Temperature on Parthenolide Degradation in Solid Feverfew Extract (31% RH) over 6 Months
| Storage Temperature (°C) | Parthenolide Degradation (%) |
| 5 | No significant degradation |
| 25 | Slow degradation after 3 months |
| 40 | Significant decomposition in the first 1-2 months; 18-32% loss after 6 months |
| 50 | ~40% loss after 6 months |
Data compiled from multiple sources.[2][3][4][5][7][9]
Table 2: Effect of Relative Humidity (RH) on Parthenolide Degradation in Solid Feverfew Extract at 40°C over 6 Months
| Relative Humidity (%) | Parthenolide Degradation (%) |
| 0 | ~18% |
| 31 | Significant degradation |
| 53 | Increased degradation |
| 75 | ~32% |
Data compiled from multiple sources.[2][3][4][5]
Table 3: pH-Dependent Stability of Parthenolide in Aqueous Solution
| pH | Stability |
| < 3 | Unstable |
| 3 - 5 | Degradation increases with acidity |
| 5 - 7 | Relatively Stable |
| > 7 | Unstable |
Data compiled from multiple sources.[1][3][4][5][7][8]
Experimental Protocols
Protocol 1: Determination of Parthenolide Content by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of Parthenolide in extracts and formulations.
-
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Parthenolide reference standard
-
Sample extract or formulation
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common ratio is 55:45 (v/v).[11]
-
Standard Solution Preparation: Accurately weigh a known amount of Parthenolide reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve (e.g., 0.160-850 µg/mL).[11]
-
Sample Preparation: Dissolve a known amount of the sample extract or formulation in the mobile phase. The sample may require sonication and filtration to ensure complete dissolution and removal of particulates.[9]
-
HPLC Analysis:
-
Quantification: Construct a calibration curve by plotting the peak area of the Parthenolide standard against its concentration. Determine the concentration of Parthenolide in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Accelerated Stability Study of Solid Parthenolide
This protocol is designed to assess the stability of solid Parthenolide under stressed conditions.
-
Materials:
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Climate-controlled chambers or desiccators with saturated salt solutions to maintain specific relative humidity (RH).
-
Temperature-controlled ovens or incubators.
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Glass vials.
-
HPLC system for analysis (see Protocol 1).
-
-
Procedure:
-
Accurately weigh approximately 250 mg of the powdered feverfew extract or Parthenolide into several open glass vials.[9]
-
Place the vials in climate-controlled chambers set to the desired temperature and RH conditions (e.g., 40°C/75% RH or 50°C/31% RH).[3][4][9]
-
Store a set of control samples in closed vials at 5°C.[9]
-
At specified time points (e.g., 1, 2, 3, and 6 months), remove a vial from each condition.[9]
-
Extract the Parthenolide from the sample using a suitable solvent (e.g., 50% ethanol) with sonication.[9]
-
Analyze the Parthenolide content using the HPLC method described in Protocol 1.
-
Calculate the percentage of Parthenolide remaining compared to the initial concentration.
-
Visualizations
Caption: Key factors influencing Parthenolide degradation.
References
- 1. openjournals.ljmu.ac.uk [openjournals.ljmu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. The solution and solid state stability and excipient compatibility of parthenolide in feverfew - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The solution and solid state stability and excipient compatibility of parthenolide in feverfew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The solution and solid state stab... preview & related info | Mendeley [mendeley.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Rapid extraction and high-performance liquid chromatographic determination of parthenolide in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Parthenosin's Efficacy in Cancer Therapy: A Comparative Analysis with Other Sesquiterpene Lactones
For Immediate Release
A detailed comparison of the cytotoxic and mechanistic properties of parthenosin (parthenolide) against other prominent sesquiterpene lactones, providing researchers and drug development professionals with critical data for advancing cancer therapy research.
This compound, a sesquiterpene lactone primarily isolated from the plant Tanacetum parthenium (feverfew), has garnered significant attention in oncology for its potent anti-inflammatory and anticancer properties.[1][2] This guide provides a comprehensive comparison of this compound's efficacy with other notable sesquiterpene lactones, supported by experimental data on their cytotoxic effects and mechanisms of action, with a particular focus on the inhibition of the NF-κB signaling pathway.
Comparative Cytotoxicity of Sesquiterpene Lactones
The cytotoxic potential of this compound and other sesquiterpene lactones has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological processes, is a critical metric in these assessments. The following table summarizes the IC50 values of this compound and several other sesquiterpene lactones against various non-small cell lung cancer (NSCLC) cell lines from a comparative study. This direct comparison under identical experimental conditions provides a reliable basis for evaluating their relative potencies.
| Compound | Cell Line | IC50 (μM) |
| Parthenolide | GLC-82 | 6.07 ± 0.45 |
| A549 | 15.38 ± 1.13 | |
| H1650 | 9.88 ± 0.09 | |
| PC-9 | 15.36 ± 4.35 | |
| H1299 | 12.37 ± 1.21 | |
| Dehydrocostus lactone | GLC-82 | 12.36 ± 1.89 |
| A549 | 24.40 ± 1.38 | |
| H1650 | 30.79 ± 1.20 | |
| PC-9 | 14.30 ± 1.49 | |
| H1299 | 15.34 ± 1.17 | |
| Epoxymicheliolide | GLC-82 | 11.13 ± 0.35 |
| A549 | 24.51 ± 4.94 | |
| H1650 | 24.23 ± 3.84 | |
| PC-9 | 32.91 ± 2.97 | |
| H1299 | 28.44 ± 1.07 | |
| Micheliolide | GLC-82 | 11.32 ± 2.59 |
| A549 | 22.90 ± 1.33 | |
| H1650 | 19.81 ± 0.92 | |
| PC-9 | 22.82 ± 0.89 | |
| H1299 | 19.03 ± 1.81 | |
| Arglabin | GLC-82 | 6.66 ± 0.04 |
| A549 | 17.09 ± 1.91 | |
| H1650 | 21.48 ± 4.14 | |
| PC-9 | 19.96 ± 0.55 | |
| H1299 | 20.22 ± 1.61 | |
| Isoalantolactone | A549 | 17.12 ± 1.62 |
| Alantolactone | A549 | 32.89 ± 5.60 |
Data sourced from a study on non-small cell lung cancer cell lines.[3]
Additional studies have reported the IC50 values of parthenolide and its derivatives in other cancer cell lines:
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | |
| TE671 | Medulloblastoma | 6.5 | |
| HT-29 | Colon Adenocarcinoma | 7.0 | |
| Dimethylaminomicheliolide (DMAMCL) | 143B | Osteosarcoma | 11.73 |
| Saos-2 | Osteosarcoma | 13.16 | |
| C6 | Glioma | 27.18 ± 1.89 | |
| U-87MG | Glioma | 20.58 ± 1.61 |
Data for SiHa and MCF-7 cells.[2] Data for TE671 and HT-29 cells.[1] Data for osteosarcoma and glioma cells.[4][5]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
1. Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
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Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and other sesquiterpene lactones in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Western Blot for NF-κB Inhibition
Western blotting is used to detect the levels of specific proteins involved in the NF-κB signaling pathway, such as IκBα and the p65 subunit of NF-κB. Inhibition of this pathway is often assessed by observing the prevention of IκBα degradation or the reduced phosphorylation of p65.
1. Cell Lysis and Protein Extraction:
-
Treat cells with the sesquiterpene lactones for a specified time.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins.
3. SDS-PAGE and Protein Transfer:
-
Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for IκBα, phosphorylated p65 (p-p65), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels. A decrease in IκBα degradation or a reduction in the p-p65/total p65 ratio indicates NF-κB pathway inhibition.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition by this compound
This compound primarily exerts its anticancer effects by inhibiting the NF-κB signaling pathway.[6] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation. This compound has been shown to directly target and inhibit the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB inactive in the cytoplasm.[7][8]
General Experimental Workflow for Efficacy Comparison
The following diagram illustrates a typical workflow for comparing the anticancer efficacy of different sesquiterpene lactones.
References
- 1. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminomicheliolide and Micheliolide [frontiersin.org]
- 5. Novel agent DMAMCL suppresses osteosarcoma growth and decreases the stemness of osteosarcoma stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 8. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Parthenosin's Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of Parthenosin, a naturally occurring sesquiterpene lactone, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and Naproxen. This document summarizes key quantitative data, details experimental protocols, and visualizes the primary signaling pathways involved in their mechanisms of action.
Executive Summary
This compound exhibits potent anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, key regulators of the inflammatory response. Unlike traditional NSAIDs which predominantly target cyclooxygenase (COX) enzymes, this compound's mechanism offers a distinct approach to modulating inflammation. This guide presents a side-by-side comparison of their efficacy in inhibiting key inflammatory mediators, providing valuable insights for researchers exploring novel anti-inflammatory therapeutics.
Comparative Data on Anti-Inflammatory Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound and selected NSAIDs on various inflammatory markers. It is important to note that these values are compiled from different studies and experimental conditions, which can influence the results. Direct head-to-head comparisons under identical conditions are limited in the current literature.
Table 1: Inhibition of Pro-Inflammatory Cytokines
| Compound | Target Cytokine | IC50 (µM) | Cell Type | Stimulus |
| This compound | IL-6 | 1.091 | THP-1 | LPS |
| IL-1β | 2.620 | THP-1 | LPS | |
| TNF-α | ~2.0 | THP-1 | LPS | |
| Diclofenac | IL-6 | >100 | Human Astrocytoma | IL-1β[1] |
| Ibuprofen | IL-6 | No inhibition | Human Astrocytoma | IL-1β[1] |
| Naproxen | IL-6 | Inhibition observed (no IC50) | Human Astrocytoma | IL-1β[1] |
Table 2: Inhibition of Other Key Inflammatory Mediators
| Compound | Target | IC50 | Assay System |
| This compound | NF-κB Activation | ~5.0 µM | Various |
| PGE2 Production | Inhibition observed | Endometriotic Stromal Cells | |
| Diclofenac | PGE2 Release | 1.6 nM | Human Synovial Cells |
| NF-κB Activation | Inhibition observed | HepG2 Cells | |
| Ibuprofen | PGE2 Synthesis | Inhibition observed | Rat Uterine Homogenate |
| Naproxen | PGE2 Synthesis | Inhibition observed | Rat Uterine Homogenate |
Table 3: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Diclofenac | ~5.0 | ~0.1 | ~50 |
| Ibuprofen | ~15 | ~35 | ~0.43 |
| Naproxen | 8.72 | 5.15 | 1.69[2] |
Signaling Pathways and Mechanisms of Action
This compound's Primary Mechanism: NF-κB and MAPK Pathway Inhibition
This compound's anti-inflammatory activity is predominantly attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to directly target and inhibit IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB dimer (p50/p65) in the cytoplasm and blocking its translocation to the nucleus. Consequently, the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, is suppressed.
Additionally, this compound has been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, another critical regulator of inflammation. By interfering with these upstream signaling cascades, this compound exerts a broad-spectrum anti-inflammatory effect.
NSAIDs' Primary Mechanism: Cyclooxygenase (COX) Inhibition
Ibuprofen, Diclofenac, and Naproxen belong to the class of non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By blocking COX activity, NSAIDs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. The selectivity of different NSAIDs for COX-1 versus COX-2 contributes to their varying efficacy and side-effect profiles.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
General Experimental Workflow for In Vitro Anti-Inflammatory Assays
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory activity of a compound in vitro.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines for inflammation studies include murine macrophage-like RAW 264.7 cells, human monocytic THP-1 cells, or primary cells such as human peripheral blood mononuclear cells (PBMCs) or chondrocytes.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or NSAIDs for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or a pro-inflammatory cytokine (e.g., TNF-α or IL-1β).
Measurement of Pro-Inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Culture supernatants are collected after treatment.
-
The wells of a 96-well microplate are coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
The supernatants are added to the wells, and any cytokine present binds to the capture antibody.
-
A detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added and binds to the captured cytokine.
-
A substrate for the enzyme is added, resulting in a color change.
-
The absorbance is measured using a microplate reader, and the concentration of the cytokine is determined by comparison with a standard curve.
-
NF-κB Activation Assays
-
Principle: This assay measures the transcriptional activity of NF-κB.
-
Procedure:
-
Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.
-
Following treatment and stimulation, cells are lysed.
-
The cell lysate is mixed with a luciferase substrate.
-
The resulting luminescence, which is proportional to the amount of luciferase produced and thus NF-κB activity, is measured using a luminometer.
-
-
Principle: EMSA is used to detect protein-DNA interactions, in this case, the binding of activated NF-κB to its specific DNA consensus sequence.
-
Procedure:
-
Nuclear extracts are prepared from treated and stimulated cells.
-
The nuclear extracts are incubated with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding site.
-
The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is then visualized (e.g., by autoradiography or fluorescence imaging). A "shifted" band indicates the presence of the NF-κB-DNA complex.
-
Cyclooxygenase (COX) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Procedure:
-
Purified recombinant COX-1 or COX-2 enzyme is incubated with the test compound.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The production of prostaglandins (e.g., PGE2) is measured, typically using an ELISA or by mass spectrometry.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme's activity.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties through a mechanism of action that is distinct from traditional NSAIDs. Its ability to inhibit the NF-κB and MAPK signaling pathways provides a multi-pronged approach to reducing the expression of a wide array of pro-inflammatory mediators. While direct comparative quantitative data with NSAIDs is still emerging, the existing evidence suggests that this compound is a potent anti-inflammatory agent. Its unique mechanism, which does not primarily rely on COX inhibition, may offer a different therapeutic window and side-effect profile, making it a compound of high interest for the development of novel anti-inflammatory therapies. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of this compound relative to established NSAIDs.
References
Validating the Molecular Targets of Parthenosin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Parthenosin's performance against other compounds targeting key signaling pathways. Experimental data is presented to validate its molecular targets, accompanied by detailed protocols for reproducibility.
This compound, a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. Its mechanism of action is multi-faceted, primarily attributed to its ability to modulate critical cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. This guide focuses on the validation of its principal molecular targets: Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), the tumor suppressor protein p53, and the induction of Reactive Oxygen Species (ROS).
Comparative Analysis of this compound and Alternative Compounds
To provide a clear performance benchmark, this section compares this compound with other well-characterized compounds that act on the same molecular targets. The data, summarized in the following tables, is collated from various in vitro studies.
Inhibition of NF-κB Signaling
This compound is a well-documented inhibitor of the NF-κB pathway, a key regulator of inflammatory and immune responses, as well as cell survival. It has been shown to directly inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[1][2][3] For comparison, we include BAY 11-7082, a widely used IKK inhibitor.
| Compound | Target | Assay | Cell Line | IC50 |
| Parthenolide | NF-κB | Luciferase Reporter Assay | Nasopharyngeal Carcinoma (CNE1) | 20.05 µM (24h) |
| Parthenolide | NF-κB | Luciferase Reporter Assay | Nasopharyngeal Carcinoma (CNE2) | 32.66 µM (24h) |
| BAY 11-7082 | IKKβ (NF-κB pathway) | IκBα phosphorylation | Tumor cells | 10 µM |
Table 1: Comparative IC50 values for NF-κB inhibition.
Modulation of STAT3 Signaling
STAT3, a transcription factor involved in cell growth and proliferation, is another key target of this compound. Parthenolide has been shown to inhibit the phosphorylation of STAT3, thereby blocking its activation.[4][5][6][7] Stattic, a non-peptidic small molecule, is a well-known inhibitor of STAT3 and is used here as a comparator.
| Compound | Target | Assay | Measurement | IC50 |
| Parthenolide | STAT3 | IL-6-induced Luciferase Reporter Assay | Luciferase activity | 2.628 µM |
| Parthenolide | STAT3 | IL-6-induced STAT3 phosphorylation | p-STAT3 (Tyr705) levels | 4.804 µM |
| Stattic | STAT3 SH2 domain | Cell-free binding assay | Peptide binding | 5.1 µM |
Table 2: Comparative IC50 values for STAT3 inhibition.
Activation of the p53 Tumor Suppressor Pathway
The tumor suppressor p53 plays a crucial role in preventing cancer formation. Some studies suggest that this compound can activate p53, contributing to its pro-apoptotic effects. Nutlin-3, a potent and selective MDM2 antagonist that activates p53, is included for comparison.
| Compound | Target | Assay | Cell Line | EC50 |
| Parthenolide | p53 pathway | Not specified | Not specified | Data not available |
| Nutlin-3 | MDM2 (p53 activation) | Apoptosis assay | B-cell chronic lymphocytic leukemia (B-CLL) | 4.7 ± 1.5 µM |
Induction of Reactive Oxygen Species (ROS)
This compound has been shown to induce the production of ROS, leading to oxidative stress and subsequent cell death in cancer cells.[8][9][10][11][12] Elesclomol is a potent ROS-inducing agent currently under investigation for cancer therapy and serves as a relevant comparator.
| Compound | Effect | Assay | Cell Line | Effective Concentration |
| Parthenolide | ROS induction | DCFH-DA staining | MDA-MB-231 (breast cancer) | 1-3 hours of treatment showed significant ROS generation |
| Elesclomol | ROS induction | Not specified | Cisplatin-resistant lung cancer cells | ID50 of 5–10 nM |
Table 4: Comparison of ROS-inducing activity. Due to the nature of the biological effect, direct EC50 comparisons for ROS induction can be method-dependent. The effective concentrations leading to significant ROS production are presented.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 4. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parthenolide generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble parthenolide analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Parthenolide generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble parthenolide analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Parthenosin: A Cross-Validation Study in Diverse Cell Lines
For Immediate Release
Parthenosin, a naturally occurring sesquiterpene lactone, has demonstrated significant promise as a potent anti-cancer agent. This guide provides a comprehensive cross-validation of its effects across various cancer cell lines, offering researchers, scientists, and drug development professionals a comparative analysis of its efficacy and mechanism of action. The data presented herein is supported by established experimental protocols, providing a framework for reproducible research in the field.
Comparative Efficacy of this compound Across Cancer Cell Lines
This compound exhibits a broad spectrum of cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies across different cell types, highlighting a degree of cell-specific sensitivity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SiHa | Human Cervical Cancer | 8.42 ± 0.76 | |
| MCF-7 | Human Breast Cancer | 9.54 ± 0.82 | |
| A549 | Human Lung Carcinoma | 4.3 | |
| TE671 | Human Medulloblastoma | 6.5 | |
| HT-29 | Human Colon Adenocarcinoma | 7.0 | |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 ± 0.45 | |
| A549 | Non-Small Cell Lung Cancer | 15.38 ± 1.13 | |
| H1650 | Non-Small Cell Lung Cancer | 9.88 ± 0.09 | |
| PC-9 | Non-Small Cell Lung Cancer | 15.36 ± 4.35 | |
| H1299 | Non-Small Cell Lung Cancer | 12.37 ± 1.21 | |
| 5637 | Human Bladder Cancer | ~5 (at 48h) | |
| SW620 | Human Colorectal Cancer | Dose-dependent |
Induction of Apoptosis: A Key Mechanism of Action
A consistent finding across multiple studies is the ability of this compound to induce apoptosis, or programmed cell death, in cancer cells. This is a critical attribute for an anti-cancer agent, as it enables the elimination of malignant cells.
| Cell Line | Apoptosis Rate (% of cells) | Key Molecular Changes | Reference |
| SiHa | Not explicitly quantified | Upregulation of p53 (9.67-fold), increased Bax/Bcl-2 ratio (3.4), upregulation of caspase-3 and -6. | |
| MCF-7 | Not explicitly quantified | Upregulation of p53 (3.15-fold), increased Bax/Bcl-2 ratio (2.3), upregulation of caspase-3 and -6. | |
| GLC-82 | 19.82% (5µM), 27.17% (10µM), 37.30% (20µM) | Dose-dependent increase in apoptosis. | |
| 5637 | Dose-dependent increase | Downregulation of phosphorylated Bad and Bcl-2, PARP degradation. | |
| SW620 | Dose-dependent increase | Cleavage of caspase-3 and PARP. |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The primary target appears to be the NF-κB pathway, which is often constitutively active in cancer cells and promotes their survival.
Caption: this compound induces apoptosis through multiple signaling pathways.
Experimental Workflow
The following diagram outlines a general workflow for assessing the effects of this compound on cancer cell lines.
Parthenosin's Safety Profile: A Comparative Analysis Against Conventional Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenosin, a sesquiterpene lactone primarily found in the plant Tanacetum parthenium (feverfew), has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. As with any potential therapeutic agent, a thorough evaluation of its safety profile is paramount. This guide provides a comparative analysis of the safety profile of this compound against conventional anti-inflammatory and anti-cancer drugs, supported by available experimental data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals.
Executive Summary
This compound exhibits a promising safety profile with selective cytotoxicity towards cancer cells over normal cells. While comprehensive in vivo toxicity data for isolated this compound is still emerging, existing studies on extracts containing this compound and in vitro assays suggest a lower toxicity profile compared to many conventional drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) are associated with well-documented gastrointestinal, cardiovascular, and renal side effects. Conventional chemotherapy agents, while effective, are known for their significant toxicity, including myelosuppression and damage to healthy tissues. This compound's mechanism of action, primarily through the inhibition of pro-inflammatory and oncogenic signaling pathways such as NF-κB and STAT3, and the induction of apoptosis, appears to contribute to its targeted effects. Further rigorous preclinical and clinical studies are warranted to fully elucidate the safety and therapeutic potential of isolated this compound.
Data Presentation: Quantitative Safety Comparison
The following tables summarize the available quantitative data on the toxicity of this compound and conventional drugs. It is important to note that direct comparison is challenging due to variations in experimental models and conditions.
Table 1: In Vitro Cytotoxicity Data (IC50 values in µM)
| Compound | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50 (µM) | Reference |
| This compound | SiHa (Cervical Cancer) | 8.42 ± 0.76 | - | Not Reported | [1] |
| This compound | MCF-7 (Breast Cancer) | 9.54 ± 0.82 | - | Not Reported | [1] |
| Cisplatin | Various | 1 - 10 | Periodontal Ligament Fibroblasts | ~10 | [2] |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.1 | Human Mammary Epithelial Cells | >1.34 | [3] |
| Ibuprofen | - | - | - | Not applicable (different mechanism) | |
| Celecoxib | - | - | - | Not applicable (different mechanism) |
Note: Data for this compound on normal cell lines is limited in the reviewed literature. The provided data for conventional drugs is for comparative context and may vary significantly based on the specific cell line and experimental conditions.
Table 2: In Vivo Acute Toxicity Data (LD50 values)
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| This compound (in crude extract) | Animal Models | Oral | Effects on hematological and biochemical parameters observed | [4] |
| Ibuprofen | Rat | Oral | 636 mg/kg | [4] |
| Cisplatin | Rat | Intravenous | 8.1 mg/kg | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of safety data.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Genotoxicity Assay (Ames Test)
The Ames test, or bacterial reverse mutation assay, is used to assess the mutagenic potential of a chemical compound.[5][6]
Protocol:
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537).[7]
-
Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Mix the bacterial culture with the test compound at various concentrations and the S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
In Vivo Acute Toxicity Study (Following OECD Guideline 423)
This study provides information on the hazardous properties and allows for the estimation of the median lethal dose (LD50).
Protocol:
-
Animal Model: Use a single sex of rodents (usually females) in a stepwise procedure.
-
Dosing: Administer the test substance orally to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Stepwise Procedure:
-
If the animal survives, dose the next animal with a higher dose.
-
If the animal dies, dose the next animal with a lower dose.
-
-
Data Collection: Record body weight, clinical signs of toxicity, and any instances of mortality.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
LD50 Estimation: The LD50 is estimated based on the observed mortality at different dose levels.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and cancer.
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow: In Vitro Cytotoxicity Assessment
A typical workflow for assessing the cytotoxic effects of a compound on cell lines.
References
- 1. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
A Head-to-Head Comparison of Parthenosin Derivatives' Potency in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Parthenosin and its derivatives, a class of sesquiterpene lactones, have garnered significant attention in oncological research for their potent cytotoxic and anti-inflammatory activities. This guide provides a head-to-head comparison of the potency of various this compound derivatives, including parthenolide, costunolide, and micheliolide, against a panel of human cancer cell lines. The data presented is compiled from various preclinical studies to aid researchers in evaluating the therapeutic potential of these compounds.
Comparative Potency of this compound Derivatives
The cytotoxic activity of this compound derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), which represents the concentration of a compound required to inhibit the growth of or kill 50% of a cell population, respectively. The following tables summarize the reported potency of various derivatives across different cancer cell lines.
Table 1: Cytotoxicity of Parthenolide and its Analogs
| Compound | Jurkat (T-cell leukemia) LC50 (µM) | Jeko-1 (Mantle cell lymphoma) LC50 (µM) | HeLa (Cervical cancer) LC50 (µM) | SK-N-MC (Neuroblastoma) LC50 (µM) | A549 (Lung carcinoma) LC50 (µM) | SJSA-1 (Osteosarcoma) LC50 (µM) | Reference |
| Parthenolide | 16.9 ± 1.1 | 8.8 ± 0.9 | 10.0 ± 0.8 | 4.7 ± 0.5 | 29.7 ± 2.5 | 42.4 ± 3.1 | [1] |
| Analog 8 | 2.8 ± 0.2 | 3.5 ± 0.3 | - | - | 7.9 ± 0.3 | - | [1] |
| Analog 9 | 3.3 ± 0.2 | 3.4 ± 0.4 | 1.5 ± 0.1 | 0.6 ± 0.2 | 5.9 ± 0.2 | 9.2 ± 0.0 | [1] |
| Analog 18 | 1.2 ± 0.1 | 1.2 ± 0.1 | - | 4.7 ± 0.5 | - | - | [1] |
| Analog 19 | 1.9 ± 0.1 | 1.7 ± 0.2 | 1.5 ± 0.1 | 0.6 ± 0.2 | 5.7 ± 0.2 | 6.4 ± 0.8 | [1] |
Table 2: Cytotoxicity of Parthenin and its Analogs
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Parthenin Analog P16 | MOLT-4 | Acute lymphoblastic leukemia | - | [2] |
| PANC-1 | Pancreatic adenocarcinoma | 3.4 | [2] | |
| Mia PaCa-2 | Pancreatic adenocarcinoma | 3.4 | [2] | |
| AsPC-1 | Pancreatic adenocarcinoma | 3.4 | [2] | |
| Parthenin Analog P19 | HL-60 | Myeloid leukemia | 3.5 | [2][3] |
| Raji | Burkitt's lymphoma | 3.0 ± 0.60 | [4] | |
| Jurkat | T-cell leukemia | 1.0 ± 0.3 | [4] | |
| THP-1 | Acute monocytic leukemia | 3.0 ± 0.4 | [4] | |
| Spiro-isoxazolidine derivative (SLPAR13) | HL-60 | Myeloid leukemia | - | [2] |
| SiHa | Cervical cancer | - | [2] | |
| HeLa | Cervical cancer | - | [2] | |
| 1,2,3-triazole derivatives of coronopilin | PC-3 | Prostate cancer | 3.1 | [2] |
Table 3: Cytotoxicity of Costunolide and its Derivatives
| Compound | SK-BR-3 (Breast cancer) IC50 (µM) | T47D (Breast cancer) IC50 (µM) | MCF-7 (Breast cancer) IC50 (µM) | MDA-MB-231 (Breast cancer) IC50 (µM) | Reference |
| Costunolide | 12.76 | 15.34 | 30.16 | 27.90 | [5] |
Table 4: Cytotoxicity of Micheliolide and its Derivatives
| Compound | Cell Line | Cell Type | IC50/LC50 (µM) | Reference |
| Micheliolide | U251MG | Glioblastoma | 12.586 ± 1.632 (IC50) | [6] |
| Dimethylaminomicheliolide (DMAMCL) | C6 | Glioma | 27.18 ± 1.89 (LC50) | [7] |
| U-87MG | Glioblastoma | 20.58 ± 1.61 (LC50) | [7] |
Experimental Protocols
The determination of cytotoxic potency, typically represented by IC50 or LC50 values, is a fundamental aspect of in vitro anticancer drug screening. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.
MTT Assay for Cytotoxicity
Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile-filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[9][10]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for 5-15 minutes to ensure complete dissolution.[8][9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][10]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50/LC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.
-
Signaling Pathway Inhibition by Parthenolide
Parthenolide, a well-studied this compound derivative, exerts its anticancer effects through the modulation of multiple signaling pathways critical for cancer cell survival and proliferation. The two primary targets are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
Inhibition of the NF-κB Signaling Pathway
Parthenolide has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.[11] Its inhibitory action is primarily mediated through the direct inhibition of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.[11]
References
- 1. Anticancer activity profiling of parthenolide analogs generated via P450-mediated chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenin—A Sesquiterpene Lactone with Multifaceted Biological Activities: Insights and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijmcmed.org [ijmcmed.org]
- 5. A Review of Potential Anti-Cancer Effect of Sesquiterpene Lactones in Breast Cancer - Jorjani Biomedicine Journal [jorjanijournal.goums.ac.ir]
- 6. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 7. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminomicheliolide and Micheliolide [frontiersin.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
A Comparative Guide to the Preclinical Therapeutic Potential of Parthenosin
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of Parthenosin's performance against various preclinical models, supported by experimental data. It delves into its mechanisms of action, particularly on key signaling pathways, and offers detailed protocols for relevant experimental validation.
This compound, a sesquiterpene lactone derived from the medicinal plant Feverfew (Tanacetum parthenium), has garnered significant attention for its anti-inflammatory and anti-cancer properties.[1] Preclinical studies have robustly demonstrated its potential to modulate critical cellular pathways involved in disease progression, primarily through the inhibition of transcription factors like NF-κB and STAT3.[2][3]
Mechanism of Action: Targeting Key Inflammatory and Proliferative Pathways
This compound exerts its therapeutic effects by intervening in crucial signaling cascades that are often dysregulated in cancer and inflammatory diseases. The two most well-documented targets are the NF-κB and STAT3 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammation, immune responses, and cell survival.[4] In numerous pathological conditions, including cystic fibrosis and various cancers, NF-κB is constitutively active.[2][5] this compound has been shown to effectively suppress this pathway. The primary mechanism involves the direct inhibition of the IκB Kinase (IKK) complex.[2][6] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] As a result, NF-κB remains inactive in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.[2]
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor implicated in cancer cell proliferation, survival, and migration.[7] Aberrant STAT3 activation is common in many solid and hematologic cancers.[7] this compound has been identified as a potent inhibitor of the STAT3 signaling pathway.[3][8] It functions by targeting the upstream Janus kinases (JAKs), particularly JAK2.[8][9] By covalently binding to and inhibiting JAKs, this compound prevents the phosphorylation of STAT3.[8] This blockade stops STAT3 from dimerizing and translocating into the nucleus, thereby downregulating the expression of its target genes involved in cell growth and survival.[10]
Quantitative Data from Preclinical Studies
The efficacy of this compound has been quantified in various preclinical models. The tables below summarize key findings.
Table 1: Anti-Inflammatory Effects of this compound
| Disease Model | System | This compound Dose | Key Quantitative Finding(s) | Reference(s) |
| Cystic Fibrosis | Human bronchial epithelial cells (in vitro) | 40 µM | Significantly inhibited cytokine-induced IL-8 production and NF-κB nuclear translocation. | [2] |
| Sepsis | LPS-challenged mice (in vivo) | 0.25 - 4.0 mg/kg | Initially decreased NF-κB binding activity and plasma cytokines (1-3 hours). | [11] |
| Left Ventricular Hypertrophy | Angiotensin II-infused rats (in vivo) | 0.5 mg/kg/day | Reduced LV posterior wall thickness from 2.28 mm to 1.80 mm; abolished STAT3 activation. | [3] |
Table 2: Anti-Cancer Effects of this compound
| Cancer Type | Model System | This compound Dose / IC50 | Key Quantitative Finding(s) | Reference(s) |
| General Cancer | HepG2/STAT3 cells (in vitro) | IC50 = 2.628 µM (luciferase) | Inhibited IL-6-induced STAT3-responsive luciferase activity. | [9] |
| General Cancer | Cancer cell lines (in vitro) | IC50 = 4.804 µM (pSTAT3) | Inhibited IL-6-induced STAT3 phosphorylation. | [9] |
| Prostate Cancer (p53 null) | PC-3 cells (in vitro) | 5 µM | Enhanced X-ray sensitivity by a dose modification factor of 1.7; completely inhibited split-dose repair. | [5] |
| Acute Myeloid Leukemia (AML) | Leukemic cell lines (in vitro) | 5 µM (nano-formulation) | Nano-parthenolide decreased proliferation by 40% (vs. ~10% for free parthenolide). | [4] |
| Breast Cancer (drug-resistant) | MDA-MB-231-BCRP cells (in vitro) | 5, 10, 25 µM | Dose-dependently downregulated NF-κB and HIF-1α expression. | [6] |
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed methodologies for two critical experiments used to validate this compound's mechanism of action.
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity
This assay is used to detect the DNA-binding activity of NF-κB in nuclear extracts.
-
Cell Treatment and Nuclear Extract Preparation:
-
Culture cells (e.g., bronchial epithelial cells) to desired confluency.
-
Pre-treat cells with this compound (e.g., 40 µM for 1 hour).[2]
-
Stimulate with an appropriate agonist (e.g., TNF-α/IL-1β) for a specified time (e.g., 30-60 minutes) to induce NF-κB activation.[2]
-
Harvest cells and isolate nuclear proteins using a nuclear extraction kit, following the manufacturer's instructions. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Reaction:
-
In a reaction tube, combine 5-10 µg of nuclear extract with a binding buffer containing poly(dI-dC) (a non-specific competitor DNA).
-
Add a 32P-labeled or biotin-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
Incubate the reaction at room temperature for 20-30 minutes to allow protein-DNA complexes to form.
-
-
Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or on ice to prevent heat-induced dissociation of complexes.
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Detect the labeled probe via autoradiography (for 32P) or a chemiluminescent detection system (for biotin). A positive result is a shifted band corresponding to the NF-κB-DNA complex, which should be diminished in this compound-treated samples.
-
Protocol 2: Western Blot for IκBα Degradation and STAT3 Phosphorylation
This technique is used to measure changes in protein levels and post-translational modifications like phosphorylation.
-
Sample Preparation:
-
Treat and stimulate cells as described in the EMSA protocol.
-
For analysis of IκBα degradation, prepare cytosolic extracts.[2] For total or phosphorylated STAT3, prepare whole-cell lysates.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration for equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.
-
Perform electrophoresis (SDS-PAGE) to separate proteins based on molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IκBα, anti-phospho-STAT3 Tyr705, anti-total STAT3) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH). A decrease in IκBα or p-STAT3 levels in this compound-treated samples indicates efficacy.[3]
-
References
- 1. Parthenolide could become a promising and stable drug with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Targeted Nano-Parthenolide Molecule against NF-kB in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of NF-kappaB activity by parthenolide induces X-ray sensitivity through inhibition of split-dose repair in TP53 null prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. STAT3 inhibitor Stattic and its analogues inhibit STAT3 phosphorylation and modulate cytokine secretion in senescent tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can we predict the effects of NF-κB inhibition in sepsis? Studies with parthenolide and ethyl pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Parthenolide: A Procedural Guide for Laboratory Professionals
Disclaimer: The following disposal procedures are for Parthenolide. No direct safety data sheets or disposal guidelines could be found for a compound named "Parthenosin." It is highly likely that "this compound" was a misspelling of "Parthenolide," a common sesquiterpene lactone. Researchers must confirm the identity of their chemical waste before proceeding with any disposal protocol.
The proper disposal of Parthenolide, a sesquiterpene lactone under investigation for various therapeutic properties, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Parthenolide waste, ensuring compliance with safety regulations and minimizing environmental impact.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling Parthenolide, it is essential to be aware of its potential hazards. According to safety data sheets, Parthenolide may cause an allergic skin reaction and is suspected of causing genetic defects.[1] Therefore, appropriate personal protective equipment must be worn at all times.
Required PPE:
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[2][3]
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
II. Step-by-Step Disposal Procedure
The disposal of Parthenolide and its contaminated materials must be managed as hazardous waste. Adherence to the following procedures is crucial for safe and compliant disposal.
Step 1: Segregation of Waste
-
Immediately upon generation, segregate all Parthenolide waste from non-hazardous laboratory trash. This includes:
-
Unused or expired Parthenolide.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Step 2: Waste Containment
-
Solid Waste:
-
Collect solid Parthenolide waste and contaminated materials in a designated, leak-proof, and sealable hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Parthenolide."
-
-
Liquid Waste:
-
Solutions containing Parthenolide should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix Parthenolide waste with other incompatible chemical waste streams.
-
Step 3: Decontamination of Empty Containers
-
Empty containers that previously held Parthenolide should be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.
Step 4: Storage of Hazardous Waste
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
Step 5: Professional Disposal
-
Arrange for the collection and disposal of the Parthenolide hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of Parthenolide down the drain or in the regular trash.[1]
III. Spill Management
In the event of a Parthenolide spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don the required personal protective equipment before attempting to clean the spill.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust. For liquid spills, use absorbent materials to contain and collect the liquid.
-
Decontaminate the Area: Clean the spill area with soap and water or another appropriate decontamination solution.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
IV. Quantitative Data Summary
While specific quantitative disposal limits are not provided in the safety data sheets, the following information is pertinent to its hazardous nature:
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Skin Sensitization | H317: May cause an allergic skin reaction.[1][3] | P280: Wear protective gloves.[3] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects.[1] | P201: Obtain special instructions before use.[1] |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant.[3] |
Diagrams
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
